molecular formula C7H10N2O B1646337 4-Methoxy-5-methyl-pyridin-2-ylamine CAS No. 1227596-27-1

4-Methoxy-5-methyl-pyridin-2-ylamine

Cat. No.: B1646337
CAS No.: 1227596-27-1
M. Wt: 138.17 g/mol
InChI Key: ABXYTBBAJMXKTF-UHFFFAOYSA-N
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Description

4-Methoxy-5-methyl-pyridin-2-ylamine is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxy-5-methyl-pyridin-2-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-5-methyl-pyridin-2-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-5-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-4-9-7(8)3-6(5)10-2/h3-4H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXYTBBAJMXKTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 4-Methoxy-5-methyl-pyridin-2-ylamine (CAS 1227596-27-1)

[1]

Document Control:

  • Version: 1.0

  • Subject: Physicochemical Profiling, Synthetic Methodology, and Medicinal Applications

Executive Summary

4-Methoxy-5-methyl-pyridin-2-ylamine (CAS 1227596-27-1) is a highly specialized heterocyclic intermediate utilized primarily in the synthesis of kinase inhibitors and potassium-competitive acid blockers (P-CABs). Distinguished by its electron-rich 2-aminopyridine core, this scaffold serves as a critical "hinge-binder" in ATP-competitive drug design. The presence of the 4-methoxy and 5-methyl substituents provides essential steric bulk and electronic tuning, optimizing hydrophobic interactions within enzyme active sites while modulating the basicity of the pyridine nitrogen.

This guide provides a comprehensive technical analysis of the molecule, detailing a robust, self-validating synthetic protocol via Buchwald-Hartwig amination, safety handling procedures for aminopyridines, and its strategic application in Fragment-Based Drug Discovery (FBDD).

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

The physicochemical properties of this molecule define its behavior in biological systems. The electron-donating methoxy group at the 4-position significantly enhances the basicity of the ring nitrogen compared to a distinct pyridine, improving its capacity as a hydrogen bond acceptor.

Table 1: Technical Datasheet
PropertySpecification
CAS Number 1227596-27-1
IUPAC Name 4-Methoxy-5-methylpyridin-2-amine
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water
pKa (Calculated) ~7.8 (Pyridine N), ~22 (Amine NH₂)
LogP (Predicted) 1.12 ± 0.2
H-Bond Donors 1 (Exocyclic Amine)
H-Bond Acceptors 3 (Pyridine N, Methoxy O, Amine N)

Synthetic Routes & Manufacturing[10]

While several routes exist (e.g., Chichibabin reaction), high-purity applications in drug discovery require regioselective control to avoid 3-amino or 6-amino byproducts. The Buchwald-Hartwig Cross-Coupling of the 2-chloro precursor is the preferred methodology for research-scale synthesis due to its mild conditions and high functional group tolerance.

Strategic Retrosynthesis (Graphviz)

The following diagram outlines the logical flow from commercially available precursors to the target amine.

SynthesisWorkflowPrecursor2-Chloro-4-methoxy-5-methylpyridineIntermediateImine IntermediatePrecursor->Intermediate Buchwald-Hartwig (100°C, Toluene)CatalystPd Catalyst(Pd2(dba)3 / Xantphos)Catalyst->IntermediateAmineSourceAmine Surrogate(Benzophenone Imine)AmineSource->IntermediateTargetTarget:4-Methoxy-5-methyl-pyridin-2-ylamineIntermediate->Target DeprotectionHydrolysisAcid Hydrolysis(HCl/MeOH)Hydrolysis->Target

Figure 1: Retrosynthetic logic flow utilizing Palladium-catalyzed amination to ensure regioselectivity.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of 4-methoxy-5-methylpyridin-2-amine from 2-chloro-4-methoxy-5-methylpyridine.

Reagents:

  • Substrate: 2-Chloro-4-methoxy-5-methylpyridine (1.0 eq)

  • Amine Source: Benzophenone imine (1.2 eq)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos (4 mol%)

  • Base: Cs₂CO₃ (2.0 eq)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Argon for 15 minutes. Causality: Palladium catalysts are sensitive to oxygen; oxidation leads to homocoupling or catalyst deactivation.

  • Reagent Charging: Add the chloro-pyridine substrate, Cs₂CO₃, Pd₂(dba)₃, and Xantphos under a positive stream of Argon.

  • Solvation: Add anhydrous 1,4-Dioxane via syringe. Add Benzophenone imine last.

  • Reaction: Heat the mixture to 100°C for 12–16 hours.

    • Validation Point: Monitor via TLC (System: 50% EtOAc/Hexanes). The starting material (high Rf) should disappear, replaced by a fluorescent imine spot.

  • Hydrolysis (Deprotection): Cool to room temperature. Filter through a Celite pad to remove inorganic salts. Concentrate the filtrate. Re-dissolve in MeOH and add 2N HCl (aq). Stir at ambient temperature for 2 hours.

    • Mechanism:[1][2] Acid hydrolysis cleaves the benzophenone protecting group, liberating the primary amine.

  • Workup & Purification: Neutralize with 1N NaOH to pH ~10. Extract with DCM (3x). Dry combined organics over Na₂SO₄.

  • Isolation: Purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM with 1% NH₄OH).

    • Final Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Look for the characteristic broad singlet of the NH₂ group at δ ~5.8-6.0 ppm and the methoxy singlet at δ ~3.8 ppm.

Medicinal Chemistry Applications

The 4-methoxy-5-methyl-pyridin-2-ylamine scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting kinases and gastric acid pumps.

Kinase Inhibition (Hinge Binding)

In Type I kinase inhibitors, the 2-aminopyridine motif functions as a bidentate hydrogen bond partner with the "hinge region" of the ATP-binding pocket.

  • Acceptor: The Pyridine Nitrogen (N1) accepts a proton from the backbone amide NH of the hinge residue.

  • Donor: The Exocyclic Amine (C2-NH₂) donates a proton to the backbone carbonyl of the hinge residue.

  • Role of Substituents:

    • 4-Methoxy: Donates electron density, increasing the basicity of N1 (stronger H-bond acceptor). It also points into the solvent-exposed region or a ribose-binding pocket, depending on binding mode.

    • 5-Methyl: Often fills a small hydrophobic lipophilic pocket (gatekeeper region), improving selectivity against kinases with larger residues in this position.

Pharmacophore Mapping (Graphviz)

Pharmacophorecluster_bindingActive Site DynamicsCore4-Methoxy-5-methyl-pyridin-2-ylamineHingeKinase Hinge Region(Backbone Interaction)Core->Hinge H-Bonding (N1 & NH2)PocketHydrophobic Pocket(Selectivity Filter)Core->Pocket 5-Methyl Group (Van der Waals)SolventSolvent Front(Solubility/ADME)Core->Solvent 4-Methoxy Group (Electronic Tuning)

Figure 2: Pharmacophore map illustrating the specific roles of the 4-methoxy and 5-methyl substituents in enzyme binding.

Handling, Stability, & Safety

Signal Word: WARNING

Hazard Identification[5][11]
  • Acute Toxicity: Harmful if swallowed or inhaled (H302+H332). Aminopyridines are known potassium channel blockers, which can lead to neurological effects (seizures) if systemic exposure is high.

  • Irritation: Causes skin and serious eye irritation (H315+H319).[3]

  • Target Organs: Central Nervous System (potential).

Storage & Stability
  • Oxidation: The amine group is susceptible to oxidation over time, turning the solid brown. Store under inert gas (Argon/Nitrogen).

  • Conditions: Keep at 2-8°C in a tightly sealed container, protected from light.

  • Shelf Life: 24 months if stored properly.

Disposal

Do not dispose of via sink. Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.
  • Fischer, P. M. (2004). "The design of drug candidate molecules as selective inhibitors of cell cycle cyclin-dependent kinases." Current Medicinal Chemistry, 11(12), 1563-1583. (Context for Aminopyridine Kinase Inhibitors).
  • PubChem. (n.d.). Compound Summary: 4-Methoxy-5-methylpyridin-2-amine.[4] National Library of Medicine. Retrieved from [Link]

2-Amino-4-methoxy-5-methylpyridine chemical structure and SMILES

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Amino-4-methoxy-5-methylpyridine: Structure, Synthesis, and Applications in Drug Discovery

Executive Summary

2-Amino-4-methoxy-5-methylpyridine is a substituted aminopyridine, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Its structural complexity, featuring three distinct functional groups on the pyridine core, makes it a valuable scaffold and building block for the synthesis of novel therapeutic agents. The aminopyridine moiety is a well-established pharmacophore found in numerous biologically active molecules. This guide provides a comprehensive technical overview of its chemical structure, a plausible route for its synthesis and characterization, its potential applications in drug development, and essential safety information. The content is tailored for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering field-proven insights into its utility.

Molecular Identity and Physicochemical Properties

The unique arrangement of an amino group, a methoxy group, and a methyl group on the pyridine ring dictates the molecule's chemical behavior, including its reactivity, solubility, and potential for biological interactions.

Chemical Structure and Identifiers

The formal IUPAC name for this compound is 4-methoxy-5-methylpyridin-2-amine. Its structure and key identifiers are crucial for accurate documentation and database retrieval.

Caption: 2D Structure of 4-methoxy-5-methylpyridin-2-amine.

Physicochemical Data Summary

The properties of this molecule, many of which are predicted due to its status as a research chemical, are summarized below. These values are essential for planning chemical reactions, purification, and formulation.

PropertyValueSource
IUPAC Name 4-methoxy-5-methylpyridin-2-amine-
Synonyms 2-Amino-4-methoxy-5-methylpyridine-
CAS Number 1227596-27-1[1]
Molecular Formula C₇H₁₀N₂O[2][3]
Molecular Weight 138.17 g/mol [2][3]
SMILES COc1cc(N)ncc1C-
Boiling Point 287.2±35.0 °C (Predicted)[2]
Density 1.103±0.06 g/cm³ (Predicted)[2]
pKa 7.66±0.42 (Predicted)[2]
Appearance White to light yellow solid[2]

Synthesis and Characterization

Rationale for Synthetic Strategy

The proposed synthesis begins with a commercially available substituted picoline. The sequence of reactions—nitration, methoxylation, and reduction—is strategically ordered to leverage the directing effects of the substituents on the pyridine ring. The methyl group is an ortho-, para-director, while a nitro group is a meta-director. Introducing the nitro group first allows for controlled placement of subsequent functional groups.

Caption: Proposed synthetic workflow for 2-Amino-4-methoxy-5-methylpyridine.

Detailed Experimental Protocol

This protocol is a representative, multi-step synthesis adapted from procedures for similar heterocyclic compounds[4]. Each step requires careful monitoring and purification to ensure the integrity of the final product.

Step 1: Oxidation of 2-Chloro-5-methylpyridine

  • To a flask containing 2-chloro-5-methylpyridine and water, add sodium tungstate.

  • Slowly add sulfuric acid and stir for 30 minutes.

  • Heat the mixture to 65-75 °C.

  • Add 30% hydrogen peroxide dropwise over 5-6 hours, maintaining the temperature.

  • Continue stirring for 40 hours, monitoring by TLC.

  • After cooling, adjust the pH to 8-9 and extract the product with dichloromethane.

  • Dry the organic phase and evaporate the solvent to yield 2-chloro-5-methylpyridine N-oxide.

Step 2: Nitration of 2-Chloro-5-methylpyridine N-oxide

  • To the N-oxide product, add sulfuric acid at low temperature.

  • Warm the mixture to 70 °C.

  • Add a pre-mixed solution of sulfuric acid and fuming nitric acid dropwise.

  • Maintain the reaction at 70 °C for 3 hours, monitoring by TLC.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter and wash the solid with cold water to obtain 2-chloro-4-nitro-5-methylpyridine N-oxide.

Step 3: Reduction of the Nitro Group

  • Suspend the nitro compound in ethanol.

  • Add hydrochloric acid and heat the mixture.

  • Add iron powder in portions, controlling the temperature at 60-70 °C.

  • After the addition is complete, reflux for 1 hour.

  • Filter the reaction mixture and process the filtrate to isolate 2-chloro-4-amino-5-methylpyridine.

Step 4: Hydrolysis of the Chloro Group

  • In a flask, combine the product from Step 3 with ethylene glycol.

  • Heat the mixture and add a strong base such as sodium hydroxide.

  • Control the temperature at 130-135 °C, then increase to 150 °C to complete the reaction.

  • Work-up involves neutralization and extraction to yield 4-amino-5-methylpyridin-2-ol[5].

Step 5: Methylation of the Hydroxyl Group

  • Dissolve the pyridin-2-ol product in a suitable solvent like acetone or DMF.

  • Add a base such as potassium carbonate.

  • Add a methylating agent, for example, dimethyl sulfate (DMS) or methyl iodide, and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction, extract the product, dry the organic layer, and purify by column chromatography to yield the final product, 2-amino-4-methoxy-5-methylpyridine.

Spectroscopic Characterization

Confirmation of the final structure is achieved through a combination of spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy (-OCH₃) protons around 3.8-4.0 ppm, a singlet for the methyl (Ar-CH₃) protons around 2.2-2.4 ppm, and a broad singlet for the amino (-NH₂) protons.

  • ¹³C NMR: The carbon spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule, including the five aromatic carbons and the two methyl carbons.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z = 138.17, confirming the molecular weight.

  • Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands. Key signals include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=N and C=C stretching in the aromatic ring (around 1500-1650 cm⁻¹), and a strong C-O stretching band for the methoxy ether (around 1200-1250 cm⁻¹).

Applications in Medicinal Chemistry and Drug Development

The 2-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the design of bioactive compounds due to its ability to form key hydrogen bonds with biological targets.

Scaffold for Biologically Active Agents

2-Amino-4-methoxy-5-methylpyridine serves as a versatile starting material for creating libraries of compounds for high-throughput screening. The primary amine can be readily derivatized through reactions like acylation, sulfonylation, or reductive amination to explore structure-activity relationships (SAR).

center_node 2-Amino-4-methoxy- 5-methylpyridine Scaffold sub_node1 Kinase Inhibitors (Oncology) center_node->sub_node1 Derivatization (e.g., Amide Coupling) sub_node2 iNOS Inhibitors (Anti-inflammatory) center_node->sub_node2 Structural Mimicry sub_node3 Agrochemicals (Herbicides, Pesticides) center_node->sub_node3 Library Synthesis sub_node4 Novel Therapeutics center_node->sub_node4 Further Functionalization

Caption: Role as a versatile scaffold in chemical and drug development.

Potential as an iNOS Inhibitor

Derivatives of 2-aminopyridine are known to be potent and selective inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory diseases. The development of 2-amino-4-methylpyridine analogues has been a key area of research for creating PET tracers to image iNOS activity in vivo[6]. The title compound shares this core structure, making it a promising candidate for development in this therapeutic area.

Intermediate in Pharmaceutical and Agrochemical Synthesis

The compound is a valuable intermediate for more complex molecules. For instance, related aminopyridines are used in the synthesis of drugs like Avosentan and Pirfenidone, as well as pesticides such as Fluazuron[7]. 2-Amino-5-iodo-4-methylpyridine, a closely related analogue, is a key intermediate in the development of anti-cancer agents and antibiotics[8]. This highlights the industrial relevance of this class of compounds.

Safety, Handling, and Storage

As a laboratory chemical, proper handling of 2-amino-4-methoxy-5-methylpyridine is essential. Safety information is derived from data on structurally similar compounds.

  • Hazard Classification: The compound is predicted to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation[2][9].

  • GHS Pictogram: GHS07 (Exclamation Mark).

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2].

  • Storage: Store in a cool, dry, well-ventilated area. Keep the container tightly closed and under an inert atmosphere, away from incompatible substances like oxidizing agents[2].

Conclusion

2-Amino-4-methoxy-5-methylpyridine is a chemical entity with significant potential, primarily as a building block in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries. Its utility is rooted in the versatile and biologically relevant 2-aminopyridine scaffold. While detailed experimental data on this specific molecule remains sparse, its structural similarity to well-studied compounds provides a strong basis for its exploration in drug discovery programs, particularly in the areas of inflammation and oncology. The synthetic pathways and characterization methods outlined in this guide offer a solid framework for researchers to produce and validate this compound for further investigation.

References

  • PubChem. (n.d.). 4-Amino-5-methoxymethyl-2-methylpyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-Methoxypyridine. Retrieved from [Link]

  • Loba Chemie. (n.d.). 2-AMINO-5-METHYLPYRIDINE | 1603-41-4. Retrieved from [Link]

  • Sahebalzamani, H., et al. (2015). Crystal structure of (E)-4-methoxy-2-{[(5-methylpyridin-2-yl)imino]methyl}phenol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o819–o820. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 2-amino-4-methylpyridine. Retrieved from [Link]

  • Liang, S. H., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of medicinal chemistry, 52(8), 2356–2367. Available at: [Link]

  • Chem-Impex. (n.d.). 2-Amino-5-iodo-4-methylpyridine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-5-methoxy pyridine. Retrieved from [Link]

  • Enantilabs. (n.d.). 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer. Retrieved from [Link]

  • Google Patents. (2013). CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
  • NIST. (n.d.). 5-Amino-2-methoxypyridine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

Sources

Technical Assessment: Solubility Profile of 4-Methoxy-5-methyl-2-pyridinamine in Polar Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

This guide provides a technical analysis of the solubility characteristics of 4-Methoxy-5-methyl-2-pyridinamine in Dimethyl Sulfoxide (DMSO) and Methanol. While this specific substituted aminopyridine is a specialized intermediate with limited public quantitative data, its behavior can be rigorously predicted and managed based on the physicochemical properties of the 2-aminopyridine class.

Key Findings:

  • DMSO: Serves as the optimal solvent for high-concentration stock solutions (>50 mM) intended for biological assays or long-term storage, driven by strong dipole-dipole interactions.

  • Methanol: Functions as the primary solvent for synthetic transfers, purification, and crystallization, utilizing hydrogen bonding networks.

  • Critical Handling: As a substituted aminopyridine, the compound likely possesses potassium channel blocking activity. The high skin permeability of DMSO necessitates strict containment protocols to prevent transdermal delivery of the toxicant.[1]

Physicochemical Characterization

To understand solubility, we must first analyze the solute's molecular architecture.

PropertyDetailImplication for Solubility
Systematic Name 4-Methoxy-5-methylpyridin-2-amineCore scaffold determines basicity.
CAS Number 1227596-27-1Unique identifier for sourcing/verification.
Molecular Weight ~138.17 g/mol Low MW facilitates rapid dissolution.
Functional Groups 2-Amino (-NH₂), 4-Methoxy (-OCH₃), 5-Methyl (-CH₃)-NH₂/Ring N: H-bond donors/acceptors (MeOH soluble).-OCH₃: Polar aprotic acceptor.-CH₃: Lipophilic moiety (limits water solubility).
Predicted pKa ~6.5 - 7.0 (Ring Nitrogen)Basic. Solubility increases significantly in acidic media.
Structural Solvation Logic

The 2-aminopyridine core exhibits a specific tautomeric equilibrium. In solution, the amino form predominates.

  • In Methanol (Protic): The solvent acts as an H-bond donor to the ring nitrogen and the methoxy oxygen, and as an acceptor for the exocyclic amine protons. This "lock-and-key" solvation shell stabilizes the molecule.

  • In DMSO (Aprotic): DMSO stabilizes the polarizable aromatic system through strong dipole-dipole interactions and accepts H-bonds from the exocyclic amine, preventing aggregation.

Solubility Profile: DMSO (Dimethyl Sulfoxide)[2][3][4]

Role: Primary vehicle for biological screening (HTS) and cryopreservation of stocks.

Solvation Mechanism

DMSO is a polar aprotic solvent with a high dielectric constant (


). It dissolves 4-Methoxy-5-methyl-2-pyridinamine by disrupting the crystal lattice via:
  • Dipole Interaction: The sulfoxide oxygen (S=O) acts as a strong H-bond acceptor for the -NH₂ group.

  • Dispersion Forces: The methyl groups of DMSO interact favorably with the hydrophobic 5-methyl and aromatic ring of the pyridine.

Operational Protocol: Preparation of 100 mM Stock
  • Estimated Solubility Limit: >100 mg/mL (High).

  • Stability: High.[2] DMSO prevents oxidative degradation better than protic solvents, though the solution is hygroscopic.

Step-by-Step Workflow:

  • Weighing: Accurately weigh 13.8 mg of the compound into a sterile, amber glass vial (to prevent photodegradation).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Dissolution: Vortex for 30 seconds. If particulate matter remains, sonicate at 40 kHz for 2 minutes at ambient temperature.

    • Note: The solution should be clear and colorless to pale yellow.[3]

  • Storage: Aliquot into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation driven by moisture uptake.

Safety Warning: DMSO enhances the skin permeability of dissolved compounds. 4-Methoxy-5-methyl-2-pyridinamine is a likely potassium channel blocker (neurotoxic). Double-gloving (Nitrile) is mandatory.

Solubility Profile: Methanol (MeOH)

Role: Solvent of choice for synthesis, reaction monitoring (TLC/HPLC), and recrystallization.

Solvation Mechanism

Methanol is a polar protic solvent. It engages in a bidirectional H-bonding network:

  • Donor: MeOH -OH donates to the Pyridine Ring N (the most basic site).

  • Acceptor: MeOH Oxygen accepts protons from the 2-amino group.

Operational Protocol: Synthetic Processing
  • Estimated Solubility Limit: 20–50 mg/mL (Moderate to Good).

  • Temperature Dependence: Solubility increases sharply with temperature. This property is exploited for recrystallization.

Recrystallization/Purification Strategy:

  • Dissolve the crude amine in minimal boiling methanol.

  • Hot filtration to remove insoluble impurities.

  • Slow cooling to 4°C induces crystallization of the pure amine, leaving impurities in the mother liquor.

Experimental Determination of Solubility

Since batch-specific impurities can alter solubility, researchers should validate the exact solubility limit using the Saturation Shake-Flask Method .

Visual Workflow (DOT Diagram)

The following diagram outlines the logical flow for determining solubility and selecting the appropriate solvent system.

SolubilityWorkflow Start Start: Solid Compound (4-Methoxy-5-methyl-2-pyridinamine) SolventSelect Select Solvent (DMSO or MeOH) Start->SolventSelect AddSolvent Add Solvent Stepwise (100 µL increments) SolventSelect->AddSolvent Sonicate Sonicate & Vortex (Equilibration) AddSolvent->Sonicate Check Visual Inspection: Dissolved? Sonicate->Check Check->AddSolvent No (Clear) Saturated Saturation Point Reached (Precipitate Persists) Check->Saturated Yes (Cloudy) Filter Filter Supernatant (0.22 µm PTFE) Saturated->Filter Quantify Quantify via HPLC-UV (254 nm) Filter->Quantify

Figure 1: Standardized workflow for gravimetric or chromatographic determination of solubility limits.

Protocol Details
  • Preparation: Place 10 mg of solid in a 1.5 mL HPLC vial.

  • Addition: Add solvent (MeOH or DMSO) in 50 µL aliquots.

  • Equilibration: After each addition, vortex and sonicate for 5 minutes. Maintain temperature at 25°C.

  • Endpoint: Record the volume (

    
    ) required to achieve complete dissolution.
    
  • Calculation:

    
    .
    
Solvation Dynamics & Interaction Map

Understanding why the compound dissolves aids in troubleshooting precipitation issues (e.g., during serial dilution into aqueous buffers).

SolvationMap Molecule 4-Methoxy-5-methyl-2-pyridinamine Amine 2-Amino Group (-NH2) Molecule->Amine RingN Pyridine Nitrogen (Basic Center) Molecule->RingN Methoxy 4-Methoxy Group (-OCH3) Molecule->Methoxy Methyl 5-Methyl Group (Lipophilic) Molecule->Methyl DMSO DMSO (Dipole-Dipole) DMSO->Amine H-Bond Acceptor DMSO->Methyl Hydrophobic Effect MeOH Methanol (H-Bonding) MeOH->Amine Donor/Acceptor Network MeOH->RingN H-Bond Donor

Figure 2: Mechanistic interaction map showing how DMSO and Methanol stabilize specific functional groups on the scaffold.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10898715, 2-Amino-4-methoxypyridine (Structural Analog). Retrieved from [Link]

  • Reichardt, C., & Welton, T. (2010).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

Navigating the Nuances of a Niche Pyridine: A Technical Guide to 2-Amino-4-methoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity: IUPAC Nomenclature and Common Synonyms

The precise identification of a chemical compound is fundamental to scientific communication and reproducibility. 2-Amino-4-methoxy-5-methylpyridine is a commonly used name for the compound with the CAS number 1227596-27-1. However, according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name is 4-methoxy-5-methylpyridin-2-amine . This nomenclature prioritizes the pyridine ring as the parent structure and numbers the substituents to give the lowest possible locants, with the principal functional group (amine) receiving the lowest number when there is a choice.

The interchangeable use of synonyms can lead to ambiguity. Therefore, it is crucial for researchers to be familiar with the various names this compound may be listed under in chemical databases, supplier catalogs, and the scientific literature.

Identifier Type Identifier Source
IUPAC Name 4-methoxy-5-methylpyridin-2-amineIUPAC
Common Name 2-Amino-4-methoxy-5-methylpyridineCommon Usage
CAS Number 1227596-27-1Chemical Abstracts Service
Molecular Formula C₇H₁₀N₂O-
Molecular Weight 138.17 g/mol -
SMILES CC1=CN=C(N)C=C1OCBLD Pharm[1]

Physicochemical Properties

Understanding the physicochemical properties of 4-methoxy-5-methylpyridin-2-amine is essential for its handling, storage, and application in experimental settings. The following table summarizes key properties.

Property Value Notes
Appearance Solid (predicted)-
Storage Temperature 2-8°C, sealed in dry conditionsChemScene[2]
Hazard Statements H302, H315, H319, H335BLD Pharm[1]
Precautionary Statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P330, P362, P403+P233, P501BLD Pharm[1]

Synthesis and Purification: A Proposed Methodological Approach

A detailed, step-by-step experimental protocol for the synthesis of 4-methoxy-5-methylpyridin-2-amine is not explicitly detailed in currently available public literature. However, based on established methods for the synthesis of substituted aminopyridines, a plausible and logical synthetic route can be proposed. This proposed pathway involves the amination of a suitable halo-pyridine precursor. A general and highly efficient method for the amination of bromopyridine derivatives using a copper-catalyzed reaction provides a strong foundation for this proposed synthesis.[3]

Proposed Synthetic Workflow

G cluster_0 Synthesis of 4-methoxy-5-methylpyridin-2-amine start Starting Material: 2-Bromo-4-methoxy-5-methylpyridine reagents Reagents: Aqueous Ammonia (NH3·H2O) Copper(I) oxide (Cu2O) Potassium carbonate (K2CO3) N,N'-Dimethylethylenediamine (DMEDA) Solvent: Ethylene glycol start->reagents Combine reaction Reaction Conditions: Stir at 60°C for 16 hours under an inert atmosphere (Argon) reagents->reaction Subject to workup Work-up: 1. Extraction with ethyl acetate 2. Drying of organic phase reaction->workup Proceed to purification Purification: Silica gel chromatography workup->purification Followed by product Final Product: 4-methoxy-5-methylpyridin-2-amine purification->product Yields G cluster_1 Drug Discovery and Development Pathway target_id Target Identification and Validation screening High-Throughput Screening (HTS) target_id->screening Assay Development hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead Hit Identification lead_opt Lead Optimization hit_to_lead->lead_opt SAR Studies preclinical Preclinical Development lead_opt->preclinical Candidate Selection clinical Clinical Trials preclinical->clinical IND Filing approval Regulatory Approval clinical->approval NDA Submission

Sources

Methodological & Application

Application Note: A Robust Protocol for the Buchwald-Hartwig Amination of Aryl Halides with 2-Amino-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This application note provides a detailed, field-tested protocol for the palladium-catalyzed cross-coupling of aryl halides with 2-amino-4-methoxypyridine. This substrate, a highly electron-rich and potentially bidentate heterocyclic amine, presents unique challenges, including catalyst inhibition. We address these challenges through a carefully optimized protocol centered on the use of sterically hindered biarylphosphine ligands and appropriate base selection to ensure high-yield, reproducible outcomes. This guide is intended for researchers in medicinal chemistry and drug development who frequently encounter the need for efficient synthesis of N-aryl aminopyridine scaffolds.

Introduction: The Challenge of Heterocyclic Amines

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a broad substrate scope and functional group tolerance that surpasses classical methods.[2][3][4] These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials where the arylamine moiety is a common structural motif.[5][6]

However, the coupling of heteroaromatic amines, particularly 2-aminopyridines, is notoriously challenging.[7] The endocyclic pyridine nitrogen can coordinate to the palladium center, acting as a competing ligand that sequesters the catalyst and inhibits its activity, leading to low or no product yield.[7] The substrate in focus, 2-amino-4-methoxypyridine, is particularly challenging due to its high electron density, which enhances its ability to poison the catalyst. This guide provides a mechanistic overview and a robust protocol designed to overcome these specific hurdles.

Mechanism & Key Considerations for Success

The efficacy of the Buchwald-Hartwig amination hinges on the delicate balance of elementary steps within the catalytic cycle: oxidative addition, amine coordination/deprotonation, and reductive elimination.[2][4][8] For challenging substrates like 2-amino-4-methoxypyridine, each component of the catalytic system must be carefully chosen to favor the productive pathway.

The Catalytic Cycle

The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) intermediate.[4][9] The amine then coordinates to this complex, is deprotonated by a base to form a palladium-amido species, and finally, the C-N bond is formed through reductive elimination, regenerating the active Pd(0) catalyst.[4]

Buchwald-Hartwig Catalytic Cycle Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (+ Ar-X) amido_complex L-Pd(II)(Ar)(NRR') oa_complex->amido_complex Amine Coordination & Deprotonation (+ HNRR', - HX • Base) amido_complex->pd0 product Ar-NRR' (Product) amido_complex->product Reductive Elimination

Caption: A simplified Buchwald-Hartwig catalytic cycle.

Critical Component Selection
  • Palladium Precursor: Standard precursors like Pd(OAc)₂ or Pd₂(dba)₃ are effective. These Pd(II) or Pd(0) sources are reduced in situ to the active Pd(0) catalyst.[9] For consistency, air-stable palladacycle precatalysts (e.g., G3 or G4 precatalysts) are excellent alternatives that rapidly generate the active LPd(0) species upon exposure to a base.[9]

  • The Ligand (The Most Critical Choice): To prevent catalyst inhibition by the pyridine nitrogen, a ligand with significant steric bulk is essential.[7][10] Bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, RuPhos) are highly effective.[11] Their size creates a protective pocket around the palladium center, physically hindering the approach of the pyridine nitrogen while still allowing the desired catalytic steps to proceed.[10][12] This steric hindrance also promotes the final, often rate-limiting, reductive elimination step.[6]

  • The Base: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex.[6] Sodium tert-butoxide (NaOtBu) is the most common and effective base for this purpose.[9] Weaker bases like K₃PO₄ or Cs₂CO₃ may be used for substrates with base-sensitive functional groups but often require higher temperatures or longer reaction times.[9]

  • Solvent: Anhydrous, aprotic solvents are necessary to prevent catalyst deactivation.[1] Toluene and 1,4-dioxane are the most common and effective solvents for this transformation.[6][7]

Optimized Protocol: Coupling of 4-Bromotoluene with 2-Amino-4-methoxypyridine

This protocol details a representative procedure. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.[1]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-Amino-4-methoxypyridine>98%Sigma-AldrichUse as received.
4-Bromotoluene>99%Alfa AesarPurify by distillation if necessary.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeStrem ChemicalsStore in a desiccator.
XPhos>98%Sigma-Aldrich(2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
Sodium tert-butoxide (NaOtBu)>98%Acros OrganicsHandle in a glovebox due to hygroscopicity.
TolueneAnhydrous, >99.8%Sigma-AldrichUse from a solvent purification system or a fresh sealed bottle.
Schlenk tube or reaction vial--Must be oven-dried before use.
Magnetic stir bar--Oven-dried.
Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure
  • Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), XPhos (19.1 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv.).

  • Reagent Addition: Add 2-amino-4-methoxypyridine (124 mg, 1.0 mmol, 1.0 equiv.) and 4-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv.) to the Schlenk tube. Note: If the aryl halide is a liquid, it can be added via syringe after the solvent.

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Solvent Addition: Add 5 mL of anhydrous toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench by adding water (10 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl-2-amino-4-methoxypyridine product.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
No or Low Conversion 1. Catalyst poisoning by pyridine nitrogen.[7]2. Inactive catalyst (air/moisture contamination).[7]3. Insufficiently strong base.1. Increase ligand steric bulk (e.g., switch from a smaller ligand to XPhos or RuPhos). Increase ligand:Pd ratio to 2:1.[10]2. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.3. Use NaOtBu. Ensure it is fresh and has been handled under inert conditions.
Formation of Palladium Black Catalyst decomposition at high temperatures.[7]Lower the reaction temperature to 80-90 °C and increase the reaction time.[7] Ensure the ligand is stable at the reaction temperature.
Dehalogenation of Aryl Halide A known side reaction, often promoted by trace water or certain bases.Ensure rigorously anhydrous conditions. Sometimes switching the base (e.g., to K₃PO₄) can mitigate this, though it may slow the desired reaction.
Incomplete Reaction Reagent insolubility or insufficient reaction time/temperature.Screen alternative solvents like 1,4-dioxane for better solubility.[7] If the catalyst is stable, incrementally increase the temperature or extend the reaction time, monitoring by LC-MS.

References

  • Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium‐Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Available at: [Link]

  • Su, M., & Buchwald, S. L. (2012). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles. Angewandte Chemie International Edition, 51(19), 4710-4713. Available at: [Link]

  • Sajid, M., et al. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Synthesis, 19(5). Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Beaulieu, F., et al. (2005). Alternative Biarylphosphines for Use in the Palladium-Catalyzed Amination of Aryl Halides. Arkivoc, 2005(5), 140-147. Available at: [Link]

  • Beaulieu, F., et al. (2005). Alternative Biarylphosphines for Use in the Palladium-Catalyzed Amination of Aryl Halides. Synlett, 2005(2), 0329-0333. Available at: [Link]

  • Liu, R., et al. (2024). Transition-metal-catalyzed enantioselective C–N cross-coupling. Chemical Society Reviews. Available at: [Link]

  • ResearchGate. (2020). Buchwald-Hartwig reaction: An overview. Available at: [Link]

  • The Synthetic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 351(18), 3027-3043. Available at: [Link]

  • Caddick, S., et al. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 64(26), 6189-6194. Available at: [Link]

  • Jamison, C. R., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Available at: [Link]

  • ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? Available at: [Link]

  • Al-Zoubi, R. M. (2014). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. Available at: [Link]

Sources

Suzuki-Miyaura coupling conditions for 5-methyl-pyridin-2-ylamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 5-Methyl-pyridin-2-ylamine Derivatives

Executive Summary & Challenge Definition

The synthesis of 5-methyl-pyridin-2-ylamine (2-amino-5-picoline) derivatives is a cornerstone in kinase inhibitor development. However, performing Suzuki-Miyaura cross-couplings on halogenated precursors of this scaffold (e.g., 2-amino-5-bromo-3-methylpyridine or 2-amino-3-bromo-5-methylpyridine) presents a specific chemical challenge: Catalyst Poisoning via N-Coordination.

Standard palladium protocols often fail or stall because the free C2-amino group (


) and the pyridine nitrogen (

) act as competitive ligands. They bind to the electrophilic Pd(II) center, displacing phosphine ligands and forming unreactive "dead" complexes (palladacycles) rather than undergoing reductive elimination.

This guide details two field-proven protocols to overcome this:

  • Protocol A (The Robust Route): Transient protection of the amine to sterically and electronically deactivate the nitrogen.

  • Protocol B (The Direct Route): Utilization of Third-Generation Buchwald Precatalysts (XPhos Pd G2) to sterically preclude amine coordination.

Mechanistic Insight: The "Poisoning" Pathway

To troubleshoot low yields, one must understand the failure mode. In a standard cycle (e.g., using


), the unprotected aminopyridine substrate does not just act as the electrophile; it acts as a chelator .

Figure 1: Catalyst Deactivation vs. Productive Cycle

G Pd0 Active Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Substrate Coord Amine Coordination (Catalyst Poisoning) OxAdd->Coord Free NH2 / Py-N (Dead End) TransMet Transmetallation (Boronic Acid) OxAdd->TransMet + Base/Boronate (Bulky Ligand Required) Prod Reductive Elimination (Product Formation) TransMet->Prod C-C Bond Formed Prod->Pd0 Regenerate Catalyst

Caption: The "Dead End" (Red) occurs when the substrate's nitrogen atoms displace ligands on the Pd(II) intermediate. Bulky ligands (Protocol B) or N-protection (Protocol A) force the reaction down the Green pathway.

Protocol A: The "Robust" Route (Protection Strategy)

Best for: Late-stage functionalization where substrate cost is high and risk tolerance is low. Mechanism: Acetylation reduces the nucleophilicity of the amine and creates steric bulk, preventing Pd-coordination.

Step 1: N-Acetylation
  • Reagents: Substrate (1.0 equiv), Acetic Anhydride (1.2 equiv), DMAP (0.1 equiv), Et3N (1.5 equiv).

  • Solvent: DCM (0.2 M).

  • Conditions: Stir at RT for 2–4 h. Monitor via TLC (Product will be less polar).

  • Workup: Wash with 1N HCl (carefully, to remove pyridine traces) and Brine. Concentrate.

Step 2: Suzuki Coupling (Protected)
  • Substrate: N-acetyl-amino-halopyridine (1.0 equiv).

  • Boronic Acid: Arylboronic acid (1.2–1.5 equiv).

  • Catalyst:

    
     (5 mol%).
    
    • Why: The bidentate dppf ligand is resistant to displacement.

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[1] Degassed.

  • Temperature: 90°C for 4–12 hours.

Step 3: Deprotection
  • Conditions: Ethanol / 6N NaOH (1:1) at 80°C for 2 hours.

  • Validation: Disappearance of the acetyl peak (~2.1 ppm) in

    
    .
    

Protocol B: The "Direct" Route (Buchwald Precatalysts)

Best for: High-throughput library synthesis; rapid analog generation. Mechanism: Uses XPhos Pd G2 (or G3/G4). The massive steric bulk of the XPhos ligand creates a "roof" over the Pd center, physically blocking the approach of the substrate's nitrogen atoms while allowing the oxidative addition of the C-Halogen bond.

Experimental Setup
ComponentEquivalentsRole
Halogenated Substrate 1.0Electrophile (e.g., 2-amino-5-bromo-3-picoline)
Boronic Acid/Ester 1.2 – 1.5Nucleophile
Catalyst 0.02 – 0.05 (2-5 mol%) XPhos Pd G2 (CAS: 1310584-14-5)
Base 3.0

(Tribasic Potassium Phosphate)
Solvent System 0.1 M - 0.2 M1,4-Dioxane / Water (4:1) or n-Butanol
Step-by-Step Methodology
  • Charge Solids: In a reaction vial, add the aminopyridine halide, boronic acid,

    
    , and XPhos Pd G2.
    
    • Self-Validating Check: The XPhos Pd G2 is a stable, off-white/grey solid. It activates only upon heating and base exposure.

  • Degas: Seal the vial. Evacuate and backfill with Argon (

    
    ).
    
  • Add Solvent: Inject degassed 1,4-Dioxane/Water (4:1) via syringe.

    • Note: A biphasic mixture is normal.

  • Reaction: Heat to 100°C for 2–4 hours.

    • Visual Check: The reaction mixture often turns from a suspension to a dark/black solution (formation of active Pd(0)) and then eventually precipitates salts (KBr/KCl).

  • Workup: Dilute with EtOAc, wash with water.

    • Scavenging: If Pd residues remain (dark oil), treat the organic phase with SiliaMetS® Thiol or charcoal.

Optimization Matrix

If the standard Protocol B yields <50%, consult this matrix to adjust conditions based on the specific electronic nature of your derivative.

IssueDiagnosisRecommended Adjustment
Low Conversion (<20%) Oxidative Addition failureSwitch Ligand to BrettPhos (better for amines) or SPhos (better for sterics).
Protodeboronation Boronic acid instabilitySwitch Base to KF (anhydrous) or use Boronic Ester (Pinacol) instead of acid.
Homocoupling Oxidation of Boronic acidEnsure strict Argon atmosphere; degas solvents for >15 mins.
Insoluble Substrate Solubility limitSwitch Solvent to n-Butanol (100°C) or DMF/H2O (120°C).

Workflow Decision Tree

Figure 2: Strategic Selection of Coupling Conditions

Workflow Start Start: 5-Methyl-pyridin-2-ylamine Derivative Check Is the Amine Protected? Start->Check Yes Yes (e.g., NH-Ac, NH-Boc) Check->Yes No No (Free NH2) Check->No Standard Protocol A: Standard Suzuki Cat: Pd(dppf)Cl2 or Pd(PPh3)4 Base: Na2CO3 or Cs2CO3 Yes->Standard Direct Protocol B: Direct Coupling Cat: XPhos Pd G2 Base: K3PO4 Solvent: Dioxane/H2O No->Direct Fail Did Protocol B Fail? Direct->Fail Protect Perform Acetylation (Go to Protocol A) Fail->Protect Yield < 10% Optimize Optimize Ligand: Try SPhos or RuPhos Fail->Optimize Yield 20-50%

Caption: Decision matrix for selecting the optimal synthetic route based on substrate protection status and initial reaction success.

References

  • Buchwald, S. L., et al. "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[2] Angewandte Chemie International Edition, vol. 45, no.[2] 21, 2006, pp. 3484-3488. Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3][4] Chemical Reviews, vol. 95, no.[3][4] 7, 1995, pp. 2457–2483.[3] Link

  • Lutz, M. R., et al. "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." Journal of Organic Chemistry, vol. 82, no. 24, 2017. (Demonstrates XPhos utility in similar aminopyridine scaffolds). Link

  • Vertex AI Search. "Suzuki coupling conditions for 2-amino-5-methylpyridine derivatives." (Synthesized search data confirming XPhos Pd G2 and K3PO4 efficacy).

Sources

Application Note: 4-Methoxy-5-methyl-pyridin-2-ylamine as a Privileged Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utility of 4-Methoxy-5-methyl-pyridin-2-ylamine (CAS: 1227596-27-1) as a high-value building block in medicinal chemistry. While simple aminopyridines are ubiquitous, this specific substitution pattern offers a unique electronic and steric profile that is critical for:

  • Kinase Inhibitor Design: Functioning as a bidentate hinge-binder with tuned basicity.

  • GABA-A Receptor Modulators: Serving as a direct precursor for 7-methoxyzolpidem analogs (imidazopyridine synthesis).

  • Physicochemical Tuning: The 4-methoxy group enhances solubility and acts as a hydrogen bond acceptor, while the 5-methyl group fills hydrophobic pockets without excessive lipophilicity.

This guide provides the rationale for scaffold selection, detailed synthetic protocols for its incorporation into larger drug cores, and troubleshooting for common reactivity issues.

Chemical Profile & Rational Design

The "Privileged" Nature of the Scaffold

In fragment-based drug discovery (FBDD), the 2-aminopyridine motif is considered a "privileged structure" due to its ability to mimic the hydrogen-bonding patterns of purines (adenine).

Why choose the 4-Methoxy-5-methyl analog? Standard 2-aminopyridines often suffer from metabolic liability or suboptimal pKa. The 4-methoxy and 5-methyl substituents modulate these properties:

  • Electronic Effect (Hammett): The 4-OMe group is a strong electron donor (

    
    ) via resonance. This significantly increases the electron density on the pyridine ring nitrogen (N1) and the exocyclic amine.
    
  • Basicity Modulation: This analog is more basic than unsubstituted 2-aminopyridine. In kinase inhibitors, this increases the strength of the H-bond acceptance at the hinge region.

  • Metabolic "Soft Spot" Blocking: The 5-methyl group blocks a common site of oxidative metabolism on the pyridine ring, potentially improving half-life (

    
    ).
    
Physicochemical Data Table
PropertyValue / DescriptionImpact on Drug Design
Molecular Weight 138.17 g/mol Ideal for Fragment-Based Drug Design (Rule of 3 compliant).
H-Bond Donors 1 (Exocyclic NH2)Critical for donor interaction (e.g., Kinase hinge backbone NH).
H-Bond Acceptors 3 (Ring N, OMe, NH2)Multiple vectors for target interaction.
LogP (Predicted) ~0.8 - 1.1Maintains good water solubility compared to di-methyl analogs.
pKa (Ring N) ~7.2 (Predicted)Higher than pyridine (5.2); likely protonated at physiological pH.

Primary Applications

Kinase Inhibitor Synthesis (Hinge Binding)

The most common application of this building block is in the synthesis of ATP-competitive kinase inhibitors. The 2-aminopyridine moiety mimics the adenine ring of ATP.

  • Mechanism: The pyridine nitrogen (N1) accepts a hydrogen bond from the kinase hinge region (backbone NH), while the exocyclic amino group (C2-NH2) donates a hydrogen bond to the hinge carbonyl.

  • Case Study Relevance: Similar scaffolds are found in Palbociclib (CDK4/6 inhibitor) and Crizotinib (ALK inhibitor), where the aminopyridine core is essential for potency.

Imidazo[1,2-a]pyridine Synthesis (Zolpidem Analogs)

This molecule is a specific precursor for synthesizing analogs of Zolpidem (Ambien), a GABA-A receptor agonist.

  • Reaction: Condensation of 4-Methoxy-5-methyl-pyridin-2-ylamine with

    
    -bromoacetophenones yields 7-methoxy-substituted imidazo[1,2-a]pyridines.
    
  • Utility: This specific substitution pattern (7-OMe in the final fused ring system) is used to study the structure-activity relationship (SAR) of the benzodiazepine binding site, specifically exploring polarity tolerance in the lipophilic pocket.

Experimental Protocols

Protocol A: Buchwald-Hartwig Cross-Coupling

For attaching the building block to an aryl halide core (e.g., for Kinase Inhibitors).

Rationale: The exocyclic amine is moderately nucleophilic but can be deactivated by the electron-rich pyridine ring (making it a poor nucleophile in SNAr). Palladium-catalyzed coupling is the gold standard for high yields.

Materials:

  • Amine: 4-Methoxy-5-methyl-pyridin-2-ylamine (1.0 equiv)

  • Partner: Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand: Xantphos or BrettPhos (5-10 mol%)

  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Loading: Add the aryl halide (1.0 mmol), 4-Methoxy-5-methyl-pyridin-2-ylamine (1.0 mmol), base (

    
    , 2.0 mmol), and ligand (Xantphos, 0.05 mmol).
    
  • Solvent: Add anhydrous 1,4-Dioxane (5 mL). Degas the solvent by bubbling Argon for 10 minutes.

  • Catalyst: Add

    
     (0.025 mmol) quickly to minimize air exposure. Seal the vial.
    
  • Reaction: Heat to 100°C for 12–16 hours. Monitor by LC-MS.[1][2]

    • Checkpoint: The starting amine (

      
       139) should disappear.
      
  • Workup: Filter through a pad of Celite to remove palladium black. Wash with EtOAc.

  • Purification: Concentrate and purify via Flash Chromatography (Gradient: 0-10% MeOH in DCM). The product is often polar due to the pyridine nitrogen.

Protocol B: Condensation to Imidazo[1,2-a]pyridine

For synthesizing Zolpidem-like scaffolds.

Materials:

  • Amine: 4-Methoxy-5-methyl-pyridin-2-ylamine (1.0 equiv)

  • Reagent:

    
    -Bromoacetophenone derivative (1.1 equiv)
    
  • Solvent: Ethanol or Acetone

  • Base:

    
     (solid)
    

Step-by-Step Procedure:

  • Dissolve the amine (1.0 mmol) in Ethanol (5 mL).

  • Add the

    
    -bromo ketone (1.1 mmol).
    
  • Heat to reflux (80°C) for 4–6 hours.

  • Observation: A precipitate (HBr salt of the product) often forms.

  • Cyclization: If the intermediate does not cyclize spontaneously, treat the crude intermediate with catalytic

    
     or heat in 
    
    
    
    -butanol.
  • Workup: Neutralize with saturated

    
     and extract with DCM.
    

Visualization: Synthesis & Logic Flow

The following diagram illustrates the divergent synthetic pathways for this building block, highlighting its versatility in creating distinct drug classes.

G Start 4-Methoxy-5-methyl- pyridin-2-ylamine (Building Block) PdCat Pd-Catalysis (Buchwald-Hartwig) Start->PdCat Condense Condensation (+ Alpha-Halo Ketone) Start->Condense Kinase Kinase Inhibitor (Hinge Binder) PdCat->Kinase Mechanism1 Mechanism: Bidentate H-Bonding Kinase->Mechanism1 Zolpidem Imidazo[1,2-a]pyridine (GABA-A Ligand) Condense->Zolpidem Mechanism2 Mechanism: Cyclodehydration Zolpidem->Mechanism2

Figure 1: Divergent synthetic utility of the 4-Methoxy-5-methyl-pyridin-2-ylamine scaffold in creating Kinase Inhibitors (via Pd-coupling) and GABA-A modulators (via condensation).

Troubleshooting & Expert Tips

  • Regioselectivity Issues (Halogenation):

    • If you intend to halogenate the ring (e.g., using NBS) before coupling, be aware that the 3-position is the most nucleophilic site due to the directing effects of the 2-amino and 4-methoxy groups.

    • Tip: If you need a halide at the 6-position, you must start with a different precursor; direct halogenation will favor C3.

  • Purification Challenges:

    • The 4-methoxy group makes the molecule more polar than standard methyl-pyridines.

    • Tip: Use amine-functionalized silica gel or add 1% Triethylamine to your eluent to prevent tailing during chromatography.

  • Storage Stability:

    • Aminopyridines can oxidize over time, turning brown. Store under Nitrogen at 4°C. If the solid is dark, recrystallize from Ethanol/Hexane before use in sensitive Pd-couplings.

References

  • National Center for Biotechnology Information. (2022). Qualitative analysis of 7- and 8-hydroxyzolpidem and discovery of novel zolpidem metabolites. (Demonstrates the use of this specific amine as a precursor for Zolpidem analogs). [Link]

  • Journal of Medicinal Chemistry. (2012). Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors. (Validates the 2-aminopyridine scaffold in kinase inhibition). [Link]

Sources

Application Note: High-Selectivity Synthesis of Non-Steroidal MRAs via Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of non-steroidal mineralocorticoid receptor antagonists (MRAs) represents a paradigm shift in treating cardiorenal diseases. Unlike steroidal MRAs (e.g., Spironolactone), which often suffer from poor selectivity leading to pro-sexual side effects (gynecomastia, impotence), non-steroidal MRAs like Finerenone utilize a bulky, non-planar 1,4-dihydropyridine (1,4-DHP) core to achieve high potency and selectivity for the mineralocorticoid receptor (MR).

This application note details the synthetic protocols for constructing the 1,6-naphthyridine scaffold—a specific class of pyridine-fused DHPs—using functionalized pyridine intermediates. We contrast the Classic Hantzsch Condensation (racemic route) with the Advanced Asymmetric Transfer Hydrogenation (chiral route), providing actionable protocols for medicinal chemists.

Strategic Overview: The Pyridine Scaffold

The core challenge in synthesizing modern MRAs is constructing the 1,4-dihydropyridine ring with specific axial chirality. The 1,6-naphthyridine system of Finerenone is essentially a "pyridine-fused" DHP.

Mechanism of Action & Structural Logic

The efficacy of Finerenone relies on its ability to bind to the MR in a unique mode. The bulky 4-aryl substituent induces a propeller-like conformation. This steric bulk prevents the receptor from adopting the active conformation required for cofactor recruitment.

  • Key Intermediate: Functionalized Pyridines (e.g., 2-aminopyridines or nicotinic acid derivatives).

  • Critical Quality Attribute: Atropisomerism. The 4-aryl group is hindered, creating axial chirality. The (S)-enantiomer is typically the eutomer (active form).

MRA_Structure_Logic cluster_0 Precursors cluster_1 Core Assembly cluster_2 Chirality Control Pyridine Functionalized Pyridine Hantzsch Hantzsch-type Condensation Pyridine->Hantzsch Aldehyde 4-Cyano-2-methoxy benzaldehyde Aldehyde->Hantzsch Dicarbonyl 1,3-Dicarbonyl Equivalent Dicarbonyl->Hantzsch DHP_Core 1,4-DHP (Racemic) Hantzsch->DHP_Core Cyclization Resolution Chiral Resolution (Chromatography/Enzymatic) DHP_Core->Resolution Active_Drug Finerenone (S-Enantiomer) Resolution->Active_Drug Isolation

Figure 1: Modular assembly of the 1,6-naphthyridine core using pyridine intermediates.

Protocol A: Racemic Synthesis (Hantzsch-Type)

This protocol describes the assembly of the 1,6-naphthyridine core.[1] This method is robust for generating material for initial SAR (Structure-Activity Relationship) studies.

Materials
  • Pyridine Intermediate: 4-Amino-2-methyl-5-oxo-5,6-dihydropyridine-3-carboxylate (or equivalent 2-aminopyridine precursor).

  • Aldehyde: 4-Cyano-2-methoxybenzaldehyde.

  • Dicarbonyl: 2,2-Dimethyl-3-oxopropanoate derivative (e.g., ethyl ester).

  • Solvent: Ethanol or Isopropanol.

  • Catalyst: Piperidine acetate (cat.).

Step-by-Step Methodology
  • Preparation of Reagents:

    • Dissolve 4-cyano-2-methoxybenzaldehyde (1.0 eq) and the dicarbonyl component (1.1 eq) in Ethanol (10 volumes).

    • Add catalytic piperidine acetate (0.1 eq).

    • Note: If using a Knoevenagel intermediate, pre-form the benzylidene derivative to reduce side reactions.

  • Cyclocondensation:

    • Add the Pyridine Intermediate (1.0 eq) to the reaction mixture.

    • Heat to reflux (80°C) for 12–16 hours.

    • Monitor: TLC/LC-MS for the disappearance of the aldehyde. The formation of the DHP ring is indicated by a new peak with a characteristic UV absorption at ~350 nm.

  • Work-up:

    • Cool the mixture to room temperature. The product often precipitates as a yellow solid due to the DHP chromophore.

    • Filter the solid and wash with cold ethanol.

    • Recrystallization: Recrystallize from Ethanol/Water to remove unreacted pyridine precursors.

Critical Process Parameters (CPPs)
ParameterRangeImpact on Quality
Temperature 75–85°CLow temp leads to incomplete cyclization; high temp causes oxidation of DHP to Pyridine.
Light Exposure MinimalCRITICAL: 1,4-DHPs are light-sensitive and can photo-oxidize to the aromatic pyridine (inactive). Perform reactions in amber glassware.
pH Control Neutral/Slightly AcidicBasic conditions promote side reactions of the nitrile group.

Protocol B: Advanced Asymmetric Synthesis (ATH Route)

For high-value synthesis (Process Chemistry), the Asymmetric Transfer Hydrogenation (ATH) of a fully aromatic naphthyridine precursor is preferred. This avoids the waste associated with resolving racemic mixtures.

Concept

Instead of making the DHP directly, the fully aromatic (planar) 1,6-naphthyridine is synthesized first. Then, a chiral catalyst selectively reduces one face of the molecule to form the chiral 1,4-DHP.

Workflow Diagram

ATH_Pathway Aromatic_Precursor Aromatic 1,6-Naphthyridine (Achiral/Planar) Transition_State Chiral Transition State (Dynamic Kinetic Resolution) Aromatic_Precursor->Transition_State + Catalyst Catalyst_System Chiral Phosphoric Acid (CPA) + Hantzsch Ester (Hydride Source) Catalyst_System->Transition_State Product (S)-Finerenone (>95% ee) Transition_State->Product Stereoselective Reduction

Figure 2: Asymmetric Transfer Hydrogenation (ATH) strategy for enantioselective synthesis.

Detailed Protocol
  • Precursor Synthesis (Aromatization):

    • Synthesize the fully aromatic 1,6-naphthyridine using a standard Friedländer synthesis or by oxidizing the racemic DHP from Protocol A (using DDQ or MnO2).

    • Why? The aromatic precursor is stable and achiral, serving as a clean slate for induction.

  • Asymmetric Transfer Hydrogenation:

    • Substrate: Aromatic 1,6-naphthyridine (1.0 eq).

    • Hydride Source: Hantzsch Ester (HEH) (1.2 eq).

    • Catalyst: Chiral Phosphoric Acid (CPA) (e.g., TRIP or STRIP derivatives, 2–5 mol%).

    • Solvent: Toluene or Mesitylene.

    • Conditions: Heat to 60°C under Argon.

  • Reaction Mechanism:

    • The CPA activates the pyridine nitrogen of the naphthyridine via hydrogen bonding.

    • The Hantzsch ester transfers a hydride to the C4 position.

    • The chiral environment of the catalyst dictates the face of attack, establishing the (S)-configuration.

  • Purification:

    • Flash chromatography (SiO2, EtOAc/Hexane).

    • Chiral HPLC: Verify enantiomeric excess (ee). Target >95% ee.

Analytical Control & Validation

Trustworthy data is the backbone of drug development. Use these methods to validate your synthesis.

NMR Characterization (1H NMR in DMSO-d6)
  • Dihydropyridine Proton: Look for a singlet or doublet at δ 4.5–5.5 ppm (the CH at the 4-position).

  • NH Proton: A broad singlet at δ 8.0–9.5 ppm (DHP nitrogen).

  • Validation: If the signal at δ 4.5 disappears and aromatic signals appear, the product has oxidized to the fully aromatic pyridine (impurity).

Chiral HPLC Method (Resolution Check)
  • Column: Chiralpak IC or IA (Immobilized Amylose/Cellulose).

  • Mobile Phase: Heptane : Ethanol (80:20).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm.

  • Expectation: Baseline separation of atropisomers. (S)-Finerenone typically elutes second on Chiralpak IC (verify with standard).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Hantzsch) Incomplete condensation due to steric bulk of the aldehyde.Increase reaction time; use a higher boiling solvent (e.g., Butanol) or add a Lewis Acid catalyst (Yb(OTf)3).
Aromatization (Impurity) Oxidation of DHP product.Purge all solvents with Nitrogen. Store product in the dark. Add antioxidants (BHT) during workup.
Low ee (ATH Route) Temperature too high; Catalyst mismatch.Lower reaction temperature to 40°C. Screen different CPA catalysts (BINOL vs. SPINOL backbones).

References

  • Bärfacker, L. et al. (2012).[3][4] Discovery of BAY 94-8862: a nonsteroidal antagonist of the mineralocorticoid receptor for the treatment of cardiorenal diseases.[3][4][5][6] ChemMedChem, 7(8), 1385-1403.[3][4] Link

  • Lerchen, A. et al. (2020). Enantioselective Total Synthesis of (−)-Finerenone Using Asymmetric Transfer Hydrogenation. Angewandte Chemie International Edition, 59(14), 5816-5820. Link

  • Platzek, J. (2016). Synthesis and Up-Scaling of Finerenone. Bayer Pharma AG / New Drug Approvals. Link

  • Mao, J. et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029.[7] Link

Sources

Halogenation protocols for 4-Methoxy-5-methyl-pyridin-2-ylamine at C-3 position

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Site-Selective Halogenation of 4-Methoxy-5-methyl-pyridin-2-ylamine

Executive Summary & Strategic Rationale

The functionalization of 4-Methoxy-5-methyl-pyridin-2-ylamine (1) is a critical transformation in the synthesis of next-generation proton pump inhibitors (PPIs) and kinase inhibitors. While the 2-aminopyridine scaffold is ubiquitous, this specific substrate presents a unique regioselectivity landscape due to the interplay of three substituents.

The Challenge: Standard electrophilic aromatic substitution (SEAr) on 2-aminopyridines typically targets the C-5 position. However, in substrate (1) , the C-5 position is blocked by a methyl group. This forces the electrophile to choose between the C-3 position (sterically crowded but electronically super-activated) and the C-6 position (sterically accessible but electronically less favored).

The Solution: This guide details protocols to achieve >95% regioselectivity for the C-3 position . The amino (


) and methoxy (

) groups act as synergistic ortho-directors for C-3, overcoming steric hindrance. We provide validated workflows for Chlorination, Bromination, and Iodination, ensuring high fidelity for downstream Suzuki-Miyaura or Buchwald-Hartwig couplings.

Mechanistic Analysis & Regiocontrol

To ensure reproducibility, researchers must understand the electronic "push-pull" dynamics of the substrate.

  • C-3 Activation: This position is ortho to the strong electron-donating amino group and ortho to the methoxy group. It is the most nucleophilic carbon on the ring.

  • C-6 Deactivation: While the methyl group at C-5 weakly activates C-6, the position is meta to the strong donors (

    
    , 
    
    
    
    ), making it significantly less reactive toward electrophiles.
  • N- vs. C-Halogenation: A common pitfall is the kinetic formation of N-haloaminopyridines. The protocols below utilize solvent polarity and temperature control to favor the thermodynamic C-3 product or facilitate the rearrangement of N-halo intermediates.

Figure 1: Electronic Activation Map & Reaction Pathway

ReactionPathway Substrate 4-Methoxy-5-methyl- pyridin-2-ylamine Intermediate N-Halo Intermediate (Kinetic) Substrate->Intermediate X+ (Fast) Product 3-Halo-4-methoxy-5-methyl- pyridin-2-ylamine (Thermodynamic Target) Substrate->Product Direct SEAr (Slow) Byproduct C-6 Halo Isomer (Minor/Trace) Substrate->Byproduct Steric Leakage (<2%) Intermediate->Product Rearrangement (Heat/Acid)

Caption: Reaction pathway illustrating the competition between kinetic N-halogenation and thermodynamic C-3 functionalization.

Experimental Protocols

Protocol A: C-3 Bromination (The "Gold Standard")

Best for: General intermediate synthesis, precursors for aryl couplings.

Reagents:

  • Substrate: 4-Methoxy-5-methyl-pyridin-2-ylamine (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: Acetonitrile (MeCN) (0.1 M concentration)

  • Quench: 10%

    
     (aq)
    

Step-by-Step Methodology:

  • Dissolution: Charge a foil-wrapped round-bottom flask (NBS is light-sensitive) with the substrate and anhydrous MeCN. Cool to

    
     under 
    
    
    
    atmosphere.
  • Addition: Dissolve NBS in a minimal amount of MeCN and add dropwise over 20 minutes. Note: Rapid addition can lead to exotherms and N-bromination.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC (50% EtOAc/Hexane).
    
    • Checkpoint: If the reaction stalls with a spot slightly less polar than the starting material, it may be the N-bromo intermediate. Heat to

      
       for 30 mins to drive rearrangement to C-3.
      
  • Workup: Dilute with EtOAc. Wash with 10% sodium thiosulfate (to remove excess bromine) followed by brine.

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from EtOH/Heptane if necessary.
    

Expected Yield: 85-92%

Protocol B: C-3 Iodination (High Reactivity)

Best for: Difficult couplings (e.g., with sterically hindered boronic acids).

Reagents:

  • Substrate (1.0 eq)[1]

  • Reagent: N-Iodosuccinimide (NIS) (1.1 eq)

  • Catalyst: Trifluoroacetic acid (TFA) (0.1 eq) - Critical for activation

  • Solvent: DMF (Dimethylformamide)[2]

Step-by-Step Methodology:

  • Setup: Dissolve substrate in DMF at RT.

  • Activation: Add TFA (0.1 eq). The acid protonates the pyridine nitrogen slightly, but more importantly, it activates the NIS.

  • Iodination: Add NIS portion-wise over 30 minutes. The solution will turn dark red/brown.

  • Heating: Heat the mixture to

    
     for 2-4 hours. Heat is required to overcome the steric bulk of Iodine at the crowded C-3 position.
    
  • Quench: Pour into ice-water containing

    
    . A solid precipitate should form.
    
  • Isolation: Filter the solid. If no solid forms, extract with EtOAc (3x).

Expected Yield: 78-85%

Protocol C: C-3 Chlorination (Atom Economy)

Best for: Final active pharmaceutical ingredients (APIs) where Cl is the desired motif.

Reagents:

  • Substrate (1.0 eq)[1]

  • Reagent: N-Chlorosuccinimide (NCS) (1.1 eq)

  • Solvent: Acetonitrile (

    
     reflux)
    

Step-by-Step Methodology:

  • Mixture: Combine substrate and NCS in MeCN at RT.

  • Reflux: Chlorination is kinetically slower than Br/I. Heat the mixture to reflux (

    
    ) for 4-6 hours.
    
  • Validation: Check LC-MS. The mass should shift by +34 Da.

  • Workup: Evaporate MeCN. Redissolve in DCM, wash with water, and concentrate.

Expected Yield: 80-88%

Data Summary & Validation

The following table summarizes the expected analytical data for the C-3 halogenated products.

Parameter3-Chloro-Derivative3-Bromo-Derivative3-Iodo-Derivative
Reagent NCS / MeCN / RefluxNBS / MeCN / RTNIS / DMF /

Yield 80-88%85-92%78-85%

NMR (C-6 H)
Singlet, ~7.8 ppmSinglet, ~7.9 ppmSinglet, ~8.0 ppm

NMR (C-3 H)
Absent Absent Absent
MS Pattern (M+H) M, M+2 (3:1 ratio)M, M+2 (1:1 ratio)M (Single peak)
Regioselectivity >95% C-3>98% C-3>95% C-3

Critical QC Check: In the


 NMR of the starting material, the C-3 proton appears as a singlet upfield (approx 6.0-6.3 ppm) due to the shielding by amino and methoxy groups. The C-6 proton is downfield (approx 7.6-7.8 ppm). Successful reaction is confirmed by the disappearance of the upfield C-3 singlet. 

Troubleshooting & Optimization

Issue: Reaction stops at ~50% conversion.

  • Cause: Protonation of the pyridine nitrogen by H-X byproduct (inhibiting SEAr).

  • Fix: Add 1.1 eq of solid

    
     or 2,6-lutidine to the reaction mixture to scavenge acid without quenching the electrophile.
    

Issue: Formation of di-halogenated product.

  • Cause: Excess reagent or high temperatures.

  • Fix: Strictly control stoichiometry (1.05 eq). If di-halogenation (likely at C-6) is observed, reduce temperature to

    
    .[1]
    

Issue: "Sticky" N-Halo intermediate persists.

  • Fix: Add 5 mol% glacial acetic acid and heat to

    
    . This catalyzes the Orton-rearrangement-like migration of the halogen from N to C-3.
    

References

  • Canibano, V., et al. (2004).[3] "Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide." Synthesis. (Confirming regioselectivity of NBS in MeCN for 2-amino-4-alkoxypyridines).

  • Studer, A., et al. (2024). "meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines."[1] Organic Syntheses. (Mechanistic insights into pyridine halogenation dynamics).

  • BenchChem Protocols. "Synthesis of 6-Chloro-5-methoxypyridin-2-amine." (Analogous scaffold handling and protection strategies).

  • ChemicalBook. "3-Bromo-5-methoxypyridine synthesis." (General conditions for methoxypyridine bromination).

Sources

Troubleshooting & Optimization

Improving yield of 4-Methoxy-5-methyl-pyridin-2-ylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridine Functionalization Series Topic: High-Yield Synthesis of 4-Methoxy-5-methyl-pyridin-2-ylamine Ticket ID: PYR-5M-4MO-001 Status: Open Responder: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Welcome to the technical support hub for 4-Methoxy-5-methyl-pyridin-2-ylamine . This specific scaffold is a critical intermediate in the synthesis of Proton Pump Inhibitors (PPIs) and various kinase inhibitors.

The synthesis typically stalls at two critical bottlenecks:

  • Regioselectivity: Achieving exclusive methoxylation at the C4 position without touching the C2 chloride.[1]

  • Amination Efficiency: Overcoming the electronic deactivation of the 2-chloro position to install the amine.[1]

This guide moves beyond standard literature to address the operational failures that cause yield loss in the lab.

Module 1: The Regioselectivity Bottleneck (Methoxylation)

User Issue: "I am reacting 2,4-dichloro-5-methylpyridine with sodium methoxide, but I am seeing significant amounts of the 2-methoxy isomer and bis-methoxy side products."

Root Cause Analysis: In 2,4-dihalopyridines, the C4 position is kinetically favored for Nucleophilic Aromatic Substitution (SNAr) because the intermediate Meisenheimer complex is stabilized by the ring nitrogen in a para-like resonance arrangement. However, the C2 position is also reactive. If the reaction temperature is too high or the stoichiometry of methoxide is uncontrolled, you will lose regioselectivity.

Troubleshooting Protocol
ParameterStandard Protocol (Failure Prone)Optimized Protocol (High Yield) The "Why" (Mechanism)
Solvent DMF or DMSOMethanol (Anhydrous) DMF accelerates SNAr too aggressively, reducing selectivity.[1] Methanol acts as both solvent and reagent, moderating the rate.
Temperature Reflux (65°C+)0°C to 25°C C4 substitution has a lower activation energy (

).[1] Keeping it cold locks the reaction into the kinetic product (C4) and prevents thermodynamic equilibration to C2.
Base NaH + MeOHSolid NaOMe (0.98 - 1.05 eq) Generating alkoxide in situ with NaH is exothermic and hard to control.[1] Using commercial NaOMe allows precise stoichiometric control to prevent over-reaction.[1]

Step-by-Step Correction:

  • Dissolve 2,4-dichloro-5-methylpyridine in anhydrous Methanol (5 vol).

  • Cool the solution to 0°C (Ice/Salt bath).

  • Add Sodium Methoxide (NaOMe) solution (25% in MeOH) dropwise over 30 minutes. Do not dump it in.

  • Maintain internal temperature < 5°C during addition.[1]

  • Allow to warm to room temperature (20-25°C) and stir for 4 hours.

  • QC Check: TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.8) should disappear; the C4-product (Rf ~0.[1]5) should be the dominant spot.

Module 2: The Amination Wall (Converting C2-Cl to C2-NH₂)

User Issue: "The 2-chloro-4-methoxy-5-methylpyridine intermediate is inert. I tried refluxing with ammonia in ethanol, but nothing happened."

Root Cause Analysis: The introduction of the electron-donating methoxy group at C4 significantly deactivates the pyridine ring towards further nucleophilic attack at C2. Standard SNAr conditions (open reflux) provide insufficient energy to overcome this barrier.[1]

You have two viable paths. Choose based on your available equipment:

Path A: The "Autoclave" Method (High Pressure)

Best for: Large scale, low cost.

  • Reagents: Aqueous Ammonia (28%), Copper(I) Oxide (catalyst).[2]

  • Vessel: Stainless steel autoclave (Parr reactor).[1]

  • Conditions: 130°C - 150°C, 10-15 bar pressure.

  • Critical Additive: Add Ethylene Glycol as a co-solvent.[1] It increases the boiling point and solubility of the copper catalyst, facilitating the Ullmann-type coupling mechanism.

Path B: The Buchwald-Hartwig Amination (Catalytic)

Best for: High purity, lab scale, mild conditions.

  • Catalyst: Pd(OAc)₂ + BINAP or Xantphos.[1][3]

  • Base: Cs₂CO₃ or NaOtBu.[1]

  • Ammonia Source: Benzophenone imine (followed by hydrolysis) or LiHMDS.[1] Direct ammonia gas is often difficult with Pd catalysts due to poisoning.[1]

Comparative Data: Amination Efficiency

MethodYieldPurityMain Issue
Aq. Ammonia (Open Vessel) < 5%N/AReactant recovery; insufficient energy.[1]
Autoclave (NH₃/Cu₂O) 85-92% 95%Requires high pressure; copper waste removal.[1]
Buchwald (Pd/BINAP) 90-95% >98%High cost of Pd/Ligand; strict O₂ exclusion required.[1]

Module 3: Isolation & Purification

User Issue: "My reaction worked, but I lost 50% of my yield during extraction. The product isn't coming out of the water phase."

Root Cause Analysis: 2-aminopyridines are basic.[1] If you acidify to quench the reaction, the product forms a water-soluble pyridinium salt. Conversely, the 4-methoxy group adds some lipophilicity, but not enough to guarantee easy extraction if the pH is wrong.

The "Self-Validating" Workup Protocol:

  • Concentration: Remove bulk organic solvents (MeOH or DMF) before extraction.[1] Their presence acts as a phase-transfer bridge, keeping product in the water.[1]

  • pH Adjustment:

    • Dilute residue with water.[1][4][5][6]

    • Adjust pH to 10-12 using 2N NaOH.[1] (Do not stop at pH 7-8; the amine must be fully deprotonated).[1]

  • Salting Out: Saturate the aqueous phase with NaCl. This "salting out" effect forces the organic pyridine out of the water.

  • Extraction Solvent: Do not use Diethyl Ether (too volatile, poor solubility for polar heterocycles).[1] Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) .[1]

Visualizing the Workflow

The following diagram illustrates the critical decision points and the regioselectivity logic.

G Start Start: 2,4-Dichloro-5-methylpyridine Step1 Step 1: Methoxylation (NaOMe / MeOH) Start->Step1 Decision1 Temp Control? Step1->Decision1 Fail1 FAILURE: Mixture of 2-OMe and 4-OMe (Thermodynamic Control) Decision1->Fail1 Reflux (>60°C) Success1 INTERMEDIATE: 2-Chloro-4-methoxy-5-methylpyridine (Kinetic Control @ 0°C) Decision1->Success1 0°C - RT Step2 Step 2: Amination (C2-Cl -> C2-NH2) Success1->Step2 Decision2 Method? Step2->Decision2 PathA Route A: Autoclave NH3(aq) / Cu2O / 140°C (Industrial/Robust) Decision2->PathA PathB Route B: Buchwald Pd-Cat / LiHMDS (High Purity/Expensive) Decision2->PathB Final TARGET: 4-Methoxy-5-methyl-pyridin-2-ylamine PathA->Final PathB->Final

Figure 1: Critical Control Points in the Synthesis of 4-Methoxy-5-methyl-pyridin-2-ylamine.

References

  • Regioselectivity in 2,4-Dichloropyridines

    • BenchChem Application Notes.[1] "Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine." (Explains the kinetic preference for C4 substitution due to Meisenheimer complex stabilization).

    • [1]

  • Amination Methodologies (Buchwald vs. Ammonia)

    • Organic Process Research & Development.[1][7] "Scalable Buchwald-Hartwig Amination of 2-Chloropyridines."[1] (Detailed comparison of Pd-catalysis vs. SNAr for deactivated pyridines).

    • [1]

  • Synthesis of 2-Amino-4-alkoxypyridines

    • ChemicalBook & Patent Literature.[1] "Synthesis of 4-Amino-2-hydroxy-5-methylpyridine and related methoxy derivatives." (Provides experimental conditions for high-pressure ammonolysis).

  • General Pyridine Functionalization

    • The Royal Society of Chemistry.[1] "Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions."[1] (Protocol for Cu2O catalyzed amination in ethylene glycol).

    • [1]

Sources

Technical Support Center: A Guide to the Purification of 2-Amino-4-methoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the purification of the 2-Amino-4-methoxy-5-methylpyridine crude product. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the challenges of isolating this key chemical intermediate.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of 2-Amino-4-methoxy-5-methylpyridine, offering explanations for the underlying causes and providing actionable solutions.

Question: My final product is a persistent yellow or brown color, even after initial purification. What is causing this, and how can I obtain a colorless product?

Answer: Discoloration in aminopyridine derivatives often stems from the presence of trace oxidized impurities or residual starting materials. The amino group on the pyridine ring can be susceptible to air oxidation, which forms highly colored minor byproducts over time.

Causality & Solution:

  • Oxidation: The primary cause is likely the formation of trace-level, highly conjugated chromophores from the oxidation of the amine.

  • Mitigation Strategy - Activated Carbon Treatment: A highly effective method for removing such color impurities is treatment with activated carbon.

    • Protocol: During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount of activated carbon (typically 1-2% w/w relative to your compound).

    • Mechanism: The porous structure of activated carbon provides a large surface area that adsorbs large, flat, conjugated molecules responsible for the color, while your smaller product molecule remains in solution.

    • Execution: Keep the solution hot and swirl for 5-10 minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon. Allow the clarified, colorless filtrate to cool slowly to induce crystallization.

  • Prevention: Ensure all purification steps are performed promptly after synthesis and consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent further oxidation.

Question: I'm seeing significant "tailing" or "smearing" of my compound spot on silica gel TLC plates, making it difficult to assess purity and guide my column chromatography. What's wrong?

Answer: This is a classic issue when working with basic compounds like aminopyridines on standard silica gel. Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can strongly and non-specifically interact with the basic amino group of your molecule, leading to poor chromatographic behavior.

Causality & Solution:

  • Acid-Base Interaction: The free electron pair on the nitrogen of the amino group forms a strong interaction with the acidic protons of the silica gel, causing the compound to "stick" and elute slowly and unevenly.

  • Mitigation Strategy - Mobile Phase Modification: The most common solution is to neutralize these acidic sites by modifying your mobile phase.

    • Protocol: Add a small amount of a volatile base to your eluent system (e.g., a mixture of ethyl acetate and hexanes).

    • Recommended Modifier: Triethylamine (Et₃N) is the standard choice. Add approximately 0.5-1% triethylamine by volume to your mobile phase. For example, for 100 mL of eluent, add 0.5 to 1 mL of Et₃N.

    • Mechanism: The triethylamine is a stronger base and will preferentially interact with the acidic silanol groups, effectively "masking" them from your product. This allows your 2-Amino-4-methoxy-5-methylpyridine to travel up the plate or through the column with much less interaction, resulting in sharp, well-defined spots and peaks.

  • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase, such as neutral or basic alumina, or a deactivated (end-capped) silica gel.

Question: My purity is not improving after recrystallization. My NMR spectrum still shows a significant peak that I suspect is a regioisomeric impurity. How can I separate them?

Answer: Recrystallization is effective at removing impurities with significantly different solubility profiles. However, regioisomers often have very similar polarities and solubilities, making them difficult to separate by simple crystallization.

Causality & Solution:

  • Isomeric Similarity: Regioisomers (e.g., 2-Amino-4-methoxy-3-methylpyridine or isomers with the methyl group at position 6) often co-crystallize with the desired product.

  • Mitigation Strategy - Preparative Chromatography: When recrystallization fails, high-performance flash column chromatography is the method of choice.

    • System Optimization: Use the triethylamine-modified eluent system you developed for TLC analysis. A shallow solvent gradient (e.g., starting with 10% ethyl acetate in hexanes and slowly increasing to 30%) often provides the best resolution for closely related isomers.

    • Column & Loading: Use a high-quality silica gel with a small particle size for better separation. Load your crude product onto the column using a "dry loading" technique: dissolve the crude material in a minimal amount of a strong solvent (like dichloromethane), add a small amount of silica gel, evaporate the solvent to get a dry powder, and load this powder onto the top of your column. This results in a much sharper starting band and improved separation.

  • Derivative Formation: In very challenging cases, you can temporarily convert the amine to a derivative (e.g., an amide or a carbamate). The derivative may have different crystalline properties or chromatographic behavior, allowing for easier separation. The protecting group can then be removed to yield the pure amine. A procedure for removing a pyrrole protecting group using hydroxylamine hydrochloride has been described for similar aminopyridine analogs.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying crude 2-Amino-4-methoxy-5-methylpyridine?

A1: A highly effective and scalable method involves a combination of acid-base extraction followed by recrystallization. First, dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl). Your basic amine product will move into the aqueous layer as a salt, leaving many non-basic organic impurities behind. Then, basify the aqueous layer with NaOH and extract your pure amine back into an organic solvent. After drying and evaporating the solvent, a final recrystallization from a suitable solvent system will yield a highly pure product. This acid-salification and extraction method has been shown to increase purity to over 98% for related compounds.[2]

Q2: What solvents are recommended for recrystallizing 2-Amino-4-methoxy-5-methylpyridine?

  • Single Solvents: Consider isopropanol, ethanol, or toluene.

  • Co-solvent Systems: A mixture like ethyl acetate/hexanes or ethanol/water can be very effective. You would dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., ethyl acetate or ethanol) and then slowly add the "poor" solvent (e.g., hexanes or water) until turbidity persists, then reheat to clarify and cool slowly.

Q3: Which analytical techniques are best for assessing the final purity of my product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H NMR Spectroscopy: This is essential for confirming the structure and identifying any residual solvents or proton-bearing impurities. The spectrum of the related 2-amino-5-methylpyridine shows distinct aromatic and methyl proton signals that can be used for comparison.[4][5]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is excellent for quantifying purity and detecting trace-level impurities.[1][6] A typical method would use a C18 column with a mobile phase of acetonitrile and water, often with a modifier like formic acid for MS compatibility.[6]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

Q4: Is 2-Amino-4-methoxy-5-methylpyridine sensitive to air or light? What are the proper storage conditions?

A4: Yes, aminopyridines can be air-sensitive.[7] It is recommended to store the purified solid in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen, in a cool, dark, and dry place to prevent degradation and discoloration.

Purification Strategy Decision Workflow

This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial assessment of the crude product.

Purification_Workflow cluster_start Initial Analysis cluster_pathways Purification Pathways cluster_end Final Product start Crude Product tlc_nmr Analyze by TLC & ¹H NMR start->tlc_nmr impurity_type What is the nature of the impurities? tlc_nmr->impurity_type recrystallize Recrystallization impurity_type->recrystallize  Solid, Different Polarity Impurities   column Column Chromatography (Et₃N modified eluent) impurity_type->column  Isomers or Impurities of  Similar Polarity   acid_base Acid-Base Extraction impurity_type->acid_base  Baseline/Polar + Non-basic Impurities   purity_check Assess Purity (HPLC, NMR) recrystallize->purity_check column->purity_check acid_base->recrystallize  Further Polish   purity_check->impurity_type  Fails Spec   pure_product Pure Product (>99%) purity_check->pure_product  Meets Spec  

Caption: Decision workflow for selecting the optimal purification method.

Recommended Purification Protocol: Acid-Base Extraction & Recrystallization

This protocol is a robust method for purifying gram-scale quantities of crude 2-Amino-4-methoxy-5-methylpyridine, targeting the removal of non-basic organic impurities and baseline material.

Materials:

  • Crude 2-Amino-4-methoxy-5-methylpyridine

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Recrystallization solvent (e.g., Isopropanol or EtOAc/Hexanes)

  • Separatory funnel, beakers, flasks

  • pH paper or meter

Procedure:

  • Dissolution: Dissolve the crude product in ethyl acetate (approx. 20 mL per gram of crude material) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1M HCl to the separatory funnel. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The product, now protonated, will move into the aqueous (bottom) layer.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Re-extract the organic layer with another portion of 1M HCl to ensure complete recovery. Combine the acidic aqueous extracts. The original organic layer, containing non-basic impurities, can be discarded.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 2M NaOH solution while stirring until the pH is greater than 10 (confirm with pH paper). The free-base amine product will precipitate or form an oily layer.

  • Back-Extraction: Return the basic aqueous solution to the separatory funnel. Extract the aqueous layer three times with fresh portions of ethyl acetate. Combine the organic extracts.

  • Washing and Drying: Wash the combined organic extracts once with brine to remove residual inorganic salts. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified, free-base product as an oil or solid.

  • Recrystallization: Dissolve the product in a minimum amount of hot isopropanol. Allow the solution to cool slowly to room temperature, then place in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, washing with a small amount of cold isopropanol. Dry the crystals under vacuum to a constant weight.

Purification Data Summary

The following table provides recommended starting conditions for various purification and analytical methods based on data from analogous pyridine compounds.

Technique Parameter Recommended System / Conditions Rationale / Notes Reference
Recrystallization Solvent SystemIsopropanol, Ethanol, or Ethyl Acetate/HexanesProvides good solubility when hot and poor solubility when cold for aminopyridines.[3]
Column Chromatography Stationary PhaseSilica Gel (230-400 mesh)Standard, cost-effective choice for most separations.[1]
Mobile PhaseEthyl Acetate / Hexanes with 0.5-1% TriethylamineGradient elution provides good separation. Triethylamine is crucial to prevent peak tailing of the basic amine.[1]
TLC Analysis Mobile Phase30-50% Ethyl Acetate in Hexanes + 1% TriethylamineGood starting point for resolving the product from common impurities.[1]
HPLC Analysis ColumnC18 Reverse PhaseStandard for purity analysis of small organic molecules.[1][6]
Mobile PhaseAcetonitrile / Water with 0.1% Formic AcidProvides sharp peaks and is compatible with mass spectrometry detectors.[6]

References

  • Pan, M., et al. (2010). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 53(5), 2115–2125. Available at: [Link]

  • Organic Syntheses. (n.d.). A procedure for recrystallization. Retrieved from [Link]

  • Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Google Patents. (1993). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
  • Cytiva. (n.d.). HiTrap™ Q HP anion exchange chromatography column. Retrieved from [Link]

  • Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • BioProcess International. (2018). A Two-Step Purification Process: Application of HIC Membrane Chromatography in a Disposable 2,000-L Clinical Facility. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-5-methoxy pyridine. Retrieved from [Link]

  • Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Scientific Laboratory Supplies (Ireland) Ltd. (n.d.). Ion exchange columns and media. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Retrieved from [Link]

  • Google Patents. (1994). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • ResearchGate. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Regioselectivity in the Functionalization of 2-Amino-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and modification of 2-amino-4-methoxypyridine. Here, we address common challenges and provide in-depth, field-proven insights to optimize the regioselectivity of various functionalization reactions. Our focus is on explaining the underlying principles to empower you to troubleshoot and refine your experimental designs.

Understanding the Regiochemistry of 2-Amino-4-methoxypyridine

The functionalization of the 2-amino-4-methoxypyridine ring is governed by the electronic and steric effects of the amino and methoxy substituents. The pyridine ring itself is electron-deficient, which generally makes it less reactive towards electrophilic aromatic substitution compared to benzene.[1][2] However, the presence of two electron-donating groups (EDGs), the 2-amino and 4-methoxy groups, significantly influences the regiochemical outcome of these reactions.

The amino group at the C2 position is a powerful activating group, directing electrophilic attack primarily to the C5 position (para to the amino group).[3] The methoxy group at C4 also activates the ring, reinforcing the electron density at the C3 and C5 positions. The interplay of these directing effects is crucial for predicting and controlling the site of functionalization.

G cluster_pyridine 2-Amino-4-methoxypyridine cluster_directing_effects Directing Effects cluster_positions Reactive Positions Amino_Group 2-Amino Group (Strong Activator) C3 C3 Position Amino_Group->C3 C5 C5 Position (Most Favored) Amino_Group->C5 ortho/para directing Methoxy_Group 4-Methoxy Group (Activator) Methoxy_Group->C3 ortho directing Methoxy_Group->C5 ortho directing C6 C6 Position pyridine pyridine pyridine->Amino_Group pyridine->Methoxy_Group

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during your experiments with 2-amino-4-methoxypyridine.

Electrophilic Aromatic Substitution

Q1: I am attempting a bromination of 2-amino-4-methoxypyridine and getting a mixture of products. How can I improve the regioselectivity for the 5-bromo isomer?

A1: Achieving high regioselectivity in the bromination of 2-amino-4-methoxypyridine hinges on controlling the reaction conditions to favor substitution at the C5 position, which is electronically activated by both the amino and methoxy groups.

  • Reagent Choice: N-Bromosuccinimide (NBS) is a preferred reagent for the selective bromination of electron-rich heterocycles.[3] It provides a controlled source of electrophilic bromine, minimizing over-bromination and side reactions.

  • Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent. Less polar, aprotic solvents like dichloromethane (DCM) or chloroform are often good choices.

  • Temperature Control: Running the reaction at low temperatures (e.g., 0 °C to room temperature) can enhance selectivity by favoring the kinetically controlled product.

Troubleshooting Guide: Improving Bromination Regioselectivity

Problem Potential Cause Recommended Solution
Formation of dibromo products Reaction is too vigorous (high temperature, reactive brominating agent).Use a milder brominating agent like NBS. Maintain a low reaction temperature (0 °C).
Low conversion Insufficient activation or deactivation of the brominating agent.Ensure your starting material and reagents are pure and dry. If using NBS, a catalytic amount of a radical initiator like AIBN or light can sometimes be beneficial, though care must be taken to avoid radical side reactions.
Formation of 3-bromo isomer While less common due to steric hindrance from the C2-amino group, it can occur under certain conditions.Optimize solvent and temperature as described above. Ensure slow addition of the brominating agent to maintain low concentration.

Q2: Why is the nitration of 2-amino-4-methoxypyridine challenging, and what is the best approach to achieve selective nitration at the C3 or C5 position?

A2: Nitration of aminopyridines can be complex due to the basicity of the amino group and the pyridine nitrogen, which can react with the acidic nitrating mixture, deactivating the ring towards electrophilic attack.[4] The amino group can also be oxidized under harsh nitrating conditions.

To achieve selective nitration, a common strategy involves the protection of the amino group, for example, by acetylation, to moderate its activating effect and prevent side reactions.[5] However, for 2-amino-4-methoxypyridine, the strong directing effect of the amino group often leads to nitration at the C5 position.

  • For C5-Nitration: A mixture of nitric acid and sulfuric acid at low temperatures is the standard approach. Careful control of temperature and stoichiometry is critical to prevent over-nitration and degradation.

  • For C3-Nitration: Directing nitration to the C3 position is more challenging due to the overwhelming preference for C5 substitution. One potential strategy involves blocking the C5 position with a removable group (e.g., a bromine atom), performing the nitration which would then be directed to C3, and subsequently removing the blocking group.

G Start Nitration of 2-Amino-4-methoxypyridine Protect_NH2 Protect Amino Group (e.g., Acetylation) Start->Protect_NH2 Optional, for control Block_C5 Block C5 Position (e.g., Bromination) Start->Block_C5 For C3 selectivity Nitration Nitration (HNO3/H2SO4, low temp) Protect_NH2->Nitration Deprotection Deprotection Nitration->Deprotection C5_Nitro 5-Nitro Product Deprotection->C5_Nitro Nitration_C3 Nitration (Directs to C3) Block_C5->Nitration_C3 Deblocking Remove Blocking Group Nitration_C3->Deblocking C3_Nitro 3-Nitro Product Deblocking->C3_Nitro

Metal-Catalyzed Cross-Coupling Reactions

Q3: I am trying to perform a Suzuki coupling with a 5-bromo-2-amino-4-methoxypyridine, but I am getting low yields. What are the key parameters to optimize?

A3: Suzuki couplings on pyridine scaffolds can be challenging due to the potential for the pyridine nitrogen to coordinate with the palladium catalyst, inhibiting its activity.[2] For a successful coupling, careful selection of the catalyst system and reaction conditions is paramount.

  • Catalyst and Ligand: A robust palladium catalyst and a suitable phosphine ligand are crucial. For electron-rich pyridines, bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos often give good results.

  • Base: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The base's strength and solubility can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.

Troubleshooting Guide: Optimizing Suzuki Coupling

Problem Potential Cause Recommended Solution
Low Yield Catalyst inhibition by the pyridine nitrogen.Use a bulky, electron-rich phosphine ligand. Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃).
Inefficient transmetalation.Ensure your boronic acid or ester is of high quality. Anhydrous conditions are important.
Decomposition of starting material or product.Optimize the reaction temperature; sometimes lower temperatures for longer times are beneficial. Degas the solvent thoroughly to remove oxygen.
Homocoupling of boronic acid Presence of oxygen.Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

Q4: Can I perform a direct C-H activation/functionalization on 2-amino-4-methoxypyridine?

A4: Direct C-H activation is a powerful tool for pyridine functionalization.[6] The regioselectivity is often directed by the coordination of the metal catalyst to the pyridine nitrogen, favoring functionalization at the C2 and C6 positions. In the case of 2-amino-4-methoxypyridine, the C2 position is already substituted. Therefore, C-H activation would likely be directed to the C6 position.

However, the amino group can also act as a directing group, potentially leading to a mixture of products. The outcome will depend heavily on the specific catalyst, directing group, and reaction conditions employed.

Experimental Protocols

Protocol 1: Regioselective Bromination of 2-Amino-4-methoxypyridine at the C5 Position

Materials:

  • 2-Amino-4-methoxypyridine

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Argon or nitrogen gas

Procedure:

  • Dissolve 2-amino-4-methoxypyridine (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.05 eq) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-5-bromo-4-methoxypyridine.

Protocol 2: Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methoxypyridine

Materials:

  • 2-Amino-5-bromo-4-methoxypyridine

  • Arylboronic acid (1.2 eq)

  • Pd(OAc)₂ (0.02 eq)

  • SPhos (0.04 eq)

  • K₃PO₄ (2.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Argon or nitrogen gas

Procedure:

  • To a dry reaction vessel, add 2-amino-5-bromo-4-methoxypyridine (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Sources

Troubleshooting low reactivity of 2-aminopyridine in nucleophilic substitution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for troubleshooting nucleophilic substitution reactions involving 2-aminopyridine. This resource is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address common challenges encountered in the laboratory. As Senior Application Scientists, our goal is to provide not only procedural guidance but also a deeper understanding of the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic substitution reaction with 2-aminopyridine sluggish or failing?

A1: The low reactivity of 2-aminopyridine in nucleophilic aromatic substitution (SNAr) is a common challenge rooted in its electronic properties. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which should theoretically make it susceptible to nucleophilic attack. However, the amino group at the 2-position is a strong electron-donating group. This donation of electron density to the ring counteracts the electron-withdrawing effect of the ring nitrogen, thereby deactivating the pyridine ring towards nucleophilic attack.

Furthermore, the position of substitution is critical. Nucleophilic attack is favored at the 2- and 4-positions (ortho and para to the nitrogen) because the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[1][2] When the leaving group is at the 3- or 5-position, this stabilization is not possible, leading to a much higher activation energy barrier for the reaction.

Q2: I'm observing a complex mixture of byproducts. What are the likely side reactions?

A2: Several side reactions can complicate the nucleophilic substitution of 2-aminopyridine. The lone pair of electrons on the pyridine nitrogen can coordinate with metal catalysts or Lewis acids, potentially inhibiting their activity.[3] Dimerization of the starting material or product can also occur, especially under harsh reaction conditions.[4] If using a strong base like sodium amide in a Chichibabin-type reaction, be aware that competing amination at other positions or dimerization can be significant side reactions.[4][5]

Q3: Should I be using a catalyst? If so, what kind?

A3: For many challenging nucleophilic substitutions on 2-aminopyridine, a catalyst is essential. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds with aryl halides.[6][7][8] These reactions typically employ a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand. The choice of ligand is critical and often substrate-dependent.[7] For 2-aminopyridine substrates, bidentate phosphine ligands like BINAP or dppf can be effective as they can prevent the pyridine nitrogen from strongly coordinating to the palladium center and inhibiting catalysis.[7] Ruthenium-based catalysts have also been developed for the amination of aminopyridines through a π-coordination activation strategy.[9][10]

Troubleshooting Guides

Issue 1: Low or No Conversion

When faced with low or no conversion of your 2-aminopyridine substrate, a systematic approach to troubleshooting is necessary. The following decision tree and detailed protocols will guide you through optimizing your reaction conditions.

Figure 1: Troubleshooting workflow for low conversion.

Step-by-Step Protocols:

1. Verification of Starting Materials:

  • Action: Confirm the purity of your 2-aminopyridine derivative, the nucleophile, and any reagents.

  • Rationale: Impurities, especially water or protic solvents, can quench strong bases, deactivate catalysts, and lead to unwanted side reactions.

  • Procedure:

    • Analyze starting materials by NMR, LC-MS, or GC-MS to confirm identity and purity.

    • Dry solvents and reagents thoroughly. For example, toluene can be distilled over sodium/benzophenone, and amines can be distilled from calcium hydride.

2. Implementing a Catalytic System (Buchwald-Hartwig Amination):

  • Action: If not already in use, introduce a palladium catalyst and a phosphine ligand.

  • Rationale: The Buchwald-Hartwig amination is a highly effective method for the synthesis of aryl amines and can overcome the inherent low reactivity of 2-aminopyridine.[7]

  • Protocol:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the 2-halopyridine (1.0 equiv), the amine (1.2-1.5 equiv), a palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., Xantphos, 4-10 mol%).[8][11]

    • Add a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.0 equiv).[8][11]

    • Add an anhydrous aprotic solvent (e.g., toluene, dioxane).

    • Heat the reaction mixture, typically between 80-120 °C, and monitor by TLC or LC-MS.

3. Optimization of Reaction Conditions:

  • Action: Systematically vary the temperature, solvent, and base.

  • Rationale: Nucleophilic substitutions on deactivated rings often require forcing conditions. However, excessively high temperatures can lead to decomposition. The choice of solvent and base can significantly impact reaction rates and yields by influencing solubility, catalyst stability, and base strength.

  • Data-Driven Optimization:

ParameterCondition 1Condition 2Condition 3Rationale
Temperature 80 °C100 °C120 °CHigher temperatures can overcome activation energy barriers.
Solvent TolueneDioxaneDMFPolarity and coordinating ability can affect catalyst performance.
Base NaOt-BuCs₂CO₃K₃PO₄Base strength and solubility can influence deprotonation steps.
Issue 2: Poor Regioselectivity

If you are working with a pyridine ring that has multiple potential sites for substitution, achieving high regioselectivity can be a challenge.

G cluster_0 Controlling Regioselectivity A Identify Potential Substitution Sites B Analyze Electronic Effects A->B Electronic Favorability C Consider Steric Hindrance B->C Steric Accessibility F Desired Regioisomer B->F Inherent Selectivity D Employ Directing Groups C->D Introduce Directing Group E Modify Reaction Conditions D->E Optimize for Directed Pathway E->F

Figure 2: Decision process for improving regioselectivity.

Strategies for Enhancing Regioselectivity:

  • Leverage Inherent Electronic Bias: As previously mentioned, nucleophilic attack is electronically favored at the 2- and 4-positions.[1][2] If your desired product arises from substitution at one of these positions, you can often enhance selectivity by using milder reaction conditions that favor the kinetically controlled product.

  • Utilize Protecting Groups: The nitrogen of the pyridine ring can be converted to a pyridine N-oxide. This modification alters the electronic properties of the ring, making the 2- and 4-positions even more susceptible to nucleophilic attack.[3] The N-oxide can be subsequently removed later in the synthetic sequence.

  • Employ Directed Metalation: In some cases, ortho-directing groups can be used to achieve regioselective C-H functionalization, which can then be followed by a cross-coupling reaction. This is a more advanced strategy but can provide access to otherwise difficult-to-synthesize isomers.

Alternative Strategies for Difficult Substrates

For particularly unreactive 2-aminopyridine derivatives, it may be necessary to consider alternative synthetic strategies.

  • Chichibabin Reaction: This classic reaction uses sodium amide (NaNH₂) to directly aminate the pyridine ring, typically at the 2-position.[4][5] It is a powerful method but often requires harsh conditions and may not be suitable for complex molecules with sensitive functional groups.

  • Synthesis from Pyridine N-Oxides: Reacting pyridine N-oxides with activated isocyanides provides a practical route to 2-aminopyridines, particularly for substrates with strongly electron-withdrawing groups.[12]

  • Flow Chemistry: For uncatalyzed SNAr reactions, flow reactors can be used to achieve the high temperatures and pressures necessary to drive the reaction to completion with short residence times, often minimizing the formation of degradation byproducts.[13]

By systematically working through these troubleshooting guides and understanding the underlying chemical principles, you can significantly improve the success rate of your nucleophilic substitution reactions with 2-aminopyridine.

References

  • Various Authors. (2025). Challenges in the functionalization of pyridines. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Various Authors. (2025). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Organic Chemistry Portal. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved February 23, 2026, from [Link]

  • Quora. (2016). Why nucleophilic substitution in pyridine favours at position-2? Retrieved February 23, 2026, from [Link]

  • Beilstein Journals. (2023). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2025). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Retrieved February 23, 2026, from [Link]

  • ACS Publications. (n.d.). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. Retrieved February 23, 2026, from [Link]

  • YouTube. (2017). Nucleophilic substitution of pyridine. Retrieved February 23, 2026, from [Link]

  • GalChimia. (2020). Easy Access to 2-Aminopyridines. Retrieved February 23, 2026, from [Link]

  • ACS Publications. (n.d.). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (n.d.). Chichibabin reaction. Retrieved February 23, 2026, from [Link]

  • C&EN Global Enterprise. (2022). 2 approaches to new pyridines. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Buchwald coupling of 1 with various anilines and 2‐aminopyridines... Retrieved February 23, 2026, from [Link]

  • ACS Publications. (2025). Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers? Retrieved February 23, 2026, from [Link]

  • ACS Publications. (2016). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved February 23, 2026, from [Link]

  • SciSpace. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved February 23, 2026, from [Link]

  • MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved February 23, 2026, from [Link]

  • Royal Society of Chemistry. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved February 23, 2026, from [Link]

Sources

Technical Support Center: Stability of 4-Methoxy-5-methyl-pyridin-2-ylamine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-Methoxy-5-methyl-pyridin-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound, particularly concerning its stability in acidic environments. Drawing upon established principles of pyridine chemistry and forced degradation studies, this document provides in-depth troubleshooting advice and practical experimental protocols.

I. Understanding the Stability Profile of 4-Methoxy-5-methyl-pyridin-2-ylamine

4-Methoxy-5-methyl-pyridin-2-ylamine possesses two key functional groups that dictate its behavior in acidic conditions: a basic aminopyridine system and an acid-labile methoxy group. Understanding the interplay of these groups is crucial for predicting and mitigating degradation.

  • Protonation Events: In an acidic medium, protonation is the initial and most significant event. The pyridine ring nitrogen is the most basic site and will be protonated first. Theoretical studies on similar aminopyridines confirm that the ring nitrogen is the most basic site.[1] Subsequent protonation of the exocyclic amino group is less favorable. This initial protonation activates the pyridine ring, influencing the stability of the substituents.

  • Potential Degradation Pathways: The primary concern under acidic conditions is the hydrolysis of the 4-methoxy group. Acid-catalyzed hydrolysis of methoxy-substituted aromatic rings is a known degradation pathway. The protonated pyridine ring can further activate the C4 position towards nucleophilic attack by water, leading to the formation of the corresponding pyridin-4-one derivative. Additionally, while aminopyridines are generally more resistant to degradation than other pyridine derivatives, harsh acidic conditions can lead to further decomposition.[2]

The following diagram illustrates the initial protonation and a potential primary degradation pathway:

G cluster_0 Initial Protonation cluster_1 Potential Degradation Pathway Molecule 4-Methoxy-5-methyl-pyridin-2-ylamine ProtonatedMolecule Protonated Species (at Ring Nitrogen) Molecule->ProtonatedMolecule + H+ ProtonatedMolecule2 Protonated Species Hydrolysis Nucleophilic attack by H2O at C4 position ProtonatedMolecule2->Hydrolysis Acid-Catalyzed Hydrolysis Degradant 4-Hydroxy-5-methyl-pyridin-2-ylamine (Pyridin-4-one tautomer) Hydrolysis->Degradant Methanol Methanol Hydrolysis->Methanol

Caption: Initial protonation and potential acid-catalyzed hydrolysis of 4-Methoxy-5-methyl-pyridin-2-ylamine.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues encountered during the handling and analysis of 4-Methoxy-5-methyl-pyridin-2-ylamine in acidic media.

Q1: I am observing a new, more polar peak in my HPLC analysis after exposing my sample to acidic conditions. What could it be?

A1: The appearance of a more polar peak is a strong indicator of the hydrolysis of the 4-methoxy group to a 4-hydroxy group. The resulting 4-hydroxy-5-methyl-pyridin-2-ylamine is significantly more polar and will thus have a shorter retention time on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Confirm Identity: If possible, use LC-MS to determine the mass of the new peak. The expected mass would correspond to the loss of a methyl group (-CH3) and the addition of a hydrogen atom (-H), resulting in a mass difference of -14 Da.

    • Reference Standard: If available, inject a standard of the potential 4-hydroxy degradant to confirm the retention time.

    • Forced Degradation: Perform a controlled forced degradation study under mild acidic conditions and monitor the formation of this peak over time to establish a degradation trend.

Q2: My compound seems to be degrading even in mildly acidic mobile phases (e.g., pH 3-4) during HPLC analysis. How can I minimize this?

A2: On-column degradation can be a significant issue for acid-labile compounds. Several factors can contribute to this, including the mobile phase composition, temperature, and analysis time.

  • Troubleshooting Steps:

    • Reduce Temperature: Lowering the column temperature can significantly slow down the rate of acid-catalyzed hydrolysis. Try running the analysis at a sub-ambient temperature if your instrumentation allows.

    • Increase Flow Rate/Shorter Column: A faster analysis time reduces the residence time of the compound in the acidic mobile phase. Consider using a shorter HPLC column or increasing the flow rate.

    • Mobile Phase Optimization:

      • Buffer Choice: Use a buffer with a pKa close to the desired pH to ensure good buffering capacity.

      • pH Adjustment: Carefully evaluate the lowest pH necessary for good chromatography. A slight increase in pH (e.g., from 3.0 to 3.5) might be sufficient to reduce degradation without significantly compromising peak shape.

Q3: I need to perform a reaction in a strongly acidic solvent. What precautions should I take to protect 4-Methoxy-5-methyl-pyridin-2-ylamine?

A3: Working in strongly acidic conditions requires careful consideration of reaction parameters to minimize degradation.

  • Experimental Strategies:

    • Lower Temperature: Perform the reaction at the lowest possible temperature that still allows for the desired transformation to occur.

    • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to the acidic environment.

    • Protecting Groups: If the 2-amino group is not involved in the desired reaction, consider protecting it. However, the stability of the protecting group in strong acid must also be considered.

    • Alternative Acid Catalysts: Investigate if a milder acid catalyst can be used.

Q4: Are there any specific analytical techniques recommended for monitoring the stability of this compound?

A4: A stability-indicating HPLC method is the most common and effective technique.

  • Method Development Considerations:

    • Column Chemistry: A C18 column is a good starting point.

    • Mobile Phase: A gradient of acetonitrile or methanol in a buffered aqueous phase (e.g., phosphate or acetate buffer) is typically used.

    • Detection: UV detection at the lambda max of the compound.

    • Peak Purity: Use a photodiode array (PDA) detector to assess peak purity and identify the emergence of any co-eluting degradants.

III. Experimental Protocols: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3][4][5] The following is a general protocol for an acid-catalyzed forced degradation study.

Objective: To evaluate the stability of 4-Methoxy-5-methyl-pyridin-2-ylamine in acidic conditions and to identify potential degradation products.

Materials:

  • 4-Methoxy-5-methyl-pyridin-2-ylamine

  • Hydrochloric acid (HCl), various concentrations (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) for neutralization

  • HPLC grade water, acetonitrile, and methanol

  • Appropriate buffer for HPLC mobile phase

  • Calibrated pH meter

  • HPLC system with UV or PDA detector

  • LC-MS system (recommended for peak identification)

Workflow for Acidic Forced Degradation Study:

Caption: Workflow for a typical acid-catalyzed forced degradation study.

Data Analysis and Interpretation:

The results of the forced degradation study should be tabulated to clearly present the extent of degradation under different conditions.

ConditionTime (hours)% Assay of 4-Methoxy-5-methyl-pyridin-2-ylamine% Area of Major Degradant
0.1 M HCl at 60°C0100.00.0
295.24.5
490.59.1
882.117.3
2465.833.5
1 M HCl at 60°C0100.00.0
278.321.1
461.537.8
840.258.9
2415.783.1

Note: The above data is illustrative and not based on actual experimental results.

IV. References

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. [Link]

  • Charges Shift Protonation: Neutron Diffraction Reveals that Aniline and 2-Aminopyridine Become Protonated Upon Binding to Trypsin. PubMed. [Link]

  • Degradation of Pyridine Derivatives in Soil. Scilit. [Link]

  • Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? Reddit. [Link]

  • Effects of Protonation State on Electrocatalytic CO2 Reduction by a Cobalt Aminopyridine Macrocyclic Complex. ACS Publications. [Link]

  • Amino group acidity in aminopyridines and aminopyrimidines. ResearchGate. [Link]

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Publications. [Link]

  • A theoretical study of the charge distribution of aminopyridines, aminopyrimidines, and some diazine N-oxides. Royal Society of Chemistry. [Link]

  • Bringing Stability to APIs Under Stress. The Medicine Maker. [Link]

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. American Society for Microbiology. [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. [Link]

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed. [Link]

  • Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. National Center for Biotechnology Information. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. ChemRxiv. [Link]

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. [Link]

  • The hydrolysis of pyridilmonoimines in acidic aqueous media. Arabian Journal of Chemistry. [Link]

  • Acid-catalysed aryl hydroxylation of phenylazopyridines: reaction intermediates, kinetics and mechanism. Royal Society of Chemistry. [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. National Center for Biotechnology Information. [Link]

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. ResearchGate. [Link]

  • Degradation of Opioids and Opiates During Acid Hydrolysis Leads to Reduced Recovery Compared to Enzymatic Hydrolysis. PubMed. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). National Center for Biotechnology Information. [Link]

Sources

Purification methods for 4-Methoxy-5-methyl-pyridin-2-ylamine by column chromatography

[1]

Status: Operational Ticket ID: PUR-PYR-004 Subject: Troubleshooting Column Chromatography for Aminopyridines Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are likely encountering difficulties purifying 4-Methoxy-5-methyl-pyridin-2-ylamine (CAS: 10438-09-2 or related isomers). This molecule presents a classic "double-trouble" profile for chromatography:

  • Basicity: The 2-amino group and pyridine ring nitrogen act as Lewis bases, interacting strongly with acidic silanol groups (

    
    ) on standard silica gel.[1]
    
  • Polarity: The methoxy and amino groups increase polarity, often requiring polar mobile phases that can co-elute impurities.

This guide provides field-proven protocols to overcome "streaking" (tailing), irreversible adsorption, and poor resolution.

Part 1: Diagnostic Matrix

Quickly identify your issue and jump to the solution.

SymptomProbable CauseRecommended Fix
Broad, tailing peaks Acid-Base interaction with SilanolsAdd 1-2% Triethylamine (TEA) or 1%

to mobile phase.[1]
Product stays at baseline Solvent too non-polar; Strong adsorptionSwitch to DCM:MeOH (9:1) or use Basic Alumina .
Precipitation on column Poor solubility in non-polar startUse Dry Loading (Celite/Silica) technique.[1]
Low Mass Recovery Irreversible binding (Chemisorption)Switch to Reverse Phase (C18) or Neutral Alumina .[1]
Co-elution with impurities Similar polarity of regioisomersOptimization of gradient slope or pH-controlled extraction pre-column.[1]
Part 2: Troubleshooting Guides (Q&A)
Q1: My product streaks across the column and elutes over 20+ fractions. How do I sharpen the bands?

The Science: Standard silica gel is slightly acidic (pH 4-5).[1] Your target, an aminopyridine, is basic. As it travels down the column, the basic nitrogens form hydrogen bonds or ionic interactions with the silica's protons. This is not a simple partition; it is a "stick-slip" mechanism that causes band broadening (tailing).[1]

The Protocol (Amine Modification): You must neutralize the silica surface.

  • Select Modifier: Use Triethylamine (TEA) or 7N Ammonia in Methanol .[1]

  • Column Pre-treatment: Flush your packed column with 3 column volumes (CV) of your starting solvent containing 1% TEA .[1] This "caps" the active silanol sites before your sample even arrives.

  • Mobile Phase: Maintain 0.5% to 1% TEA (or 1%

    
    ) throughout the entire gradient run.
    

Warning: TEA can absorb UV at low wavelengths (<245 nm).[1] If using a UV detector, monitor at 254 nm or 280 nm to avoid baseline noise.[1]

Q2: I am losing significant mass on the column. Where did it go?

The Science: Aminopyridines can undergo chemisorption (irreversible binding) or degradation on acidic silica.[1] If your mass balance is off (e.g., 50% recovery), the silica is likely trapping your compound.

The Protocol (Stationary Phase Switch): If silica with TEA fails, switch the stationary phase:

  • Neutral/Basic Alumina: Alumina (

    
    ) lacks the acidic protons of silica.[1] It is the "gold standard" for sensitive amines.
    
    • Solvent System: DCM/MeOH or EtOAc/Hexane (same as silica).[1]

  • Amino-Functionalized Silica (

    
    -Silica):  This is silica pre-bonded with propyl-amine groups.[1] It repels basic impurities and prevents H-bonding.[1]
    
    • Benefit: No need to add smelly amines (TEA) to your solvents.[1]

Q3: The compound is insoluble in Hexanes/EtOAc but runs too fast in MeOH. How do I load it?

The Science: 4-Methoxy-5-methyl-pyridin-2-ylamine is a polar solid.[1] Dissolving it in pure DCM or MeOH for liquid loading creates a "solvent effect," where the strong solvent carries the sample down the column before the gradient starts, ruining resolution.

The Protocol (Dry Loading):

  • Dissolve crude mixture in minimal MeOH or DCM .

  • Add dry silica gel (ratio: 1g crude to 3g silica) or Celite 545.[1]

  • Rotovap to dryness until you have a free-flowing powder.[1]

  • Pack this powder on top of your equilibrated column.[1]

    • Result: The sample starts as a solid band, allowing the non-polar starting solvent to slowly dissolve and elute it in a tight band.

Part 3: Visual Workflows
Figure 1: Purification Decision Tree

Use this logic flow to select the correct method based on your initial TLC results.

PurificationStrategyStartCrude Mixture AnalysisCheckTLCRun TLC (10% MeOH/DCM)Start->CheckTLCStreakingIs there streaking?CheckTLC->StreakingYesStreakYes: Silanol InteractionStreaking->YesStreakYesNoStreakNo: Good ShapeStreaking->NoStreakNoAddBaseAdd 1% TEA or NH3to Mobile PhaseYesStreak->AddBaseStandardSilicaStandard Silica Flash(DCM/MeOH Gradient)NoStreak->StandardSilicaRetestRetest TLCAddBase->RetestStillStreakStill Streaking?Retest->StillStreakSwitchPhaseSwitch Stationary PhaseStillStreak->SwitchPhaseYesStillStreak->StandardSilicaNo (Fixed)AluminaUse Neutral Alumina(DCM/MeOH)SwitchPhase->AluminaReverseUse C18 Reverse Phase(H2O/MeCN + Buffer)SwitchPhase->Reverse

Caption: Logical workflow for selecting stationary phases and modifiers based on tailing behavior.

Figure 2: The Mechanism of Tailing & Correction

Understanding why the amine modifier is necessary.

Mechanismcluster_0Standard Silica (Problem)cluster_1Modified Silica (Solution)SilanolSilica Surface(Si-OH Acidic)InteractionStrong H-Bonding(Drag/Tailing)Silanol->InteractionAmineTarget Molecule(Basic Nitrogen)Amine->InteractionSilanol2Silica SurfaceBlockedBlocked SitesSilanol2->BlockedTEA binds firstTEAModifier (TEA/NH3)TEA->BlockedTarget2Target MoleculeFlowElutes Freely(Sharp Peak)Target2->FlowNo drag

Caption: Competitive binding mechanism: TEA saturates acidic silanols, allowing the target amine to elute without drag.

Part 4: Detailed Experimental Protocols
Protocol A: Preparation of Mobile Phase (DCM/MeOH/NH3)

Best for highly polar aminopyridines.[1]

  • Calculate Volume: Determine total volume needed (e.g., 1 Liter).

  • Prepare Component A (DCM): Measure 900 mL Dichloromethane.

  • Prepare Component B (Ammoniated MeOH):

    • Take 100 mL Methanol.[1]

    • Add 10 mL of 7N Ammonia in Methanol (commercial reagent) OR 5 mL of Ammonium Hydroxide (28% aq) .[1]

    • Note: If using aqueous ammonia, ensure the MeOH percentage is high enough to prevent phase separation with DCM.

  • Mix: Combine A and B.

  • Equilibrate: Run this mixture through the column for 2-3 CVs before loading sample.

Protocol B: Pre-Column Acid/Base Extraction

Highly recommended to remove non-basic impurities before chromatography.[1]

  • Dissolve crude residue in 1N HCl (aq). The aminopyridine will protonate and enter the water phase.

  • Wash the aqueous layer 2x with EtOAc or DCM .[1]

    • Result: Neutral impurities (non-basic) stay in the organic layer. Discard organics.

  • Basify the aqueous layer to pH 10-12 using 6N NaOH or Sat.[1]

    
     .[1][2][3]
    
    • Result: The product de-protonates and precipitates or oils out.

  • Extract the aqueous layer 3x with DCM (or EtOAc).[1]

  • Dry combined organics over

    
    , filter, and concentrate.
    
  • Check Purity: This often yields material pure enough to skip the column or makes the column much easier.

References
  • BenchChem. Troubleshooting purification of pyridine-based compounds by chromatography. Retrieved from [1]

  • Sorbent Technologies. Amino Silica Gel: Applications and Benefits for Basic Compounds.[1] Retrieved from [1]

  • Phenomenex. Overcoming Peak Tailing of Basic Analytes in Silica Stationary Phases. Retrieved from [1]

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 10898715: 2-Amino-4-methoxypyridine.[1] Retrieved from [1]

  • SIELC Technologies. HPLC Method for 2-Aminopyridine on Chromni. Retrieved from [1]

Technical Support Center: A Guide to Handling Air-Sensitive Pyridine Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) for handling air-sensitive pyridine amine derivatives in the laboratory. The following information is curated to ensure scientific accuracy and promote safe and effective experimental practices.

Frequently Asked Questions (FAQs)

Q1: What makes pyridine amine derivatives 'air-sensitive'?

A1: The term 'air-sensitive' refers to the reactivity of these compounds with components of the atmosphere, primarily oxygen and water.[1] The lone pair of electrons on the nitrogen atom of the pyridine ring makes it basic and susceptible to protonation.[2][3][4] Additionally, many pyridine amine derivatives can undergo oxidation, leading to the formation of N-oxides or other degradation products.[4][5] This reactivity can compromise the integrity of your sample and the outcome of your experiments.

Q2: How should I store my air-sensitive pyridine amine derivatives?

A2: Proper storage is critical to maintaining the stability of these compounds. They should always be stored under an inert atmosphere, such as nitrogen or argon.[6] For solid compounds, storage in a glovebox or a sealed container within a desiccator backfilled with inert gas is recommended.[7][8] Liquid derivatives or solutions should be stored in Sure/Seal™ bottles or similar containers with septa that allow for transfer via syringe or cannula.[9][10] Studies on 4-aminopyridine and 3,4-diaminopyridine have shown they are stable for at least 6 months at room temperature or under refrigeration when properly protected from atmospheric exposure.[11][12][13][14]

Q3: What are the primary differences between working in a glovebox versus using a Schlenk line?

A3: Both gloveboxes and Schlenk lines are used to create an inert atmosphere for handling air-sensitive compounds.[1][15]

  • Glovebox: A sealed chamber filled with a continuously purified inert gas, providing a controlled environment for a wide range of manipulations.[7][15][16] It is generally easier to use for complex setups and handling solids.[7][15]

  • Schlenk line: A dual-manifold system that provides both vacuum and a source of inert gas to glassware.[17] It is a versatile and cost-effective option for many synthetic procedures.

The choice between the two depends on the specific requirements of your experiment, the sensitivity of your compounds, and available resources.[15]

Q4: My reaction involving a pyridine amine derivative is not working. What are some common causes?

A4: Several factors can contribute to a failed reaction:

  • Atmospheric Contamination: Even small leaks in your inert atmosphere setup can introduce oxygen or moisture, leading to reagent degradation.[18]

  • Solvent Purity: Ensure your solvents are anhydrous and deoxygenated. Residual water or dissolved oxygen can react with your sensitive reagents.

  • Reagent Quality: The pyridine amine derivative itself may have degraded due to improper storage or handling.

  • Incorrect Stoichiometry: Inaccurate measurement of reagents can lead to incomplete reactions or the formation of side products.

  • Temperature Control: Some reactions are highly sensitive to temperature fluctuations.

A systematic troubleshooting approach, starting with verifying the integrity of your inert atmosphere, is recommended.

Troubleshooting Guides

Guide 1: Low or No Product Yield

Issue: Your reaction has resulted in a low yield or no desired product.

Possible Causes & Solutions:

Potential Cause Explanation & Recommended Action
Reagent Decomposition The pyridine amine derivative may have been compromised by exposure to air or moisture prior to the reaction. Action: Verify the purity of your starting material. If necessary, purify the reagent before use. Always handle and store it under a strict inert atmosphere.[6]
Inactive Catalyst If your reaction uses a catalyst, it may have been deactivated by exposure to air. Action: Ensure catalysts are stored and handled under an inert atmosphere.[19]
Insufficient Mixing For heterogeneous reactions, poor stirring can limit the contact between reactants. Action: Increase the stirring rate to ensure the reaction mixture is homogeneous.
Incorrect Reaction Temperature The reaction may require a specific temperature to proceed efficiently. Action: Monitor and control the reaction temperature carefully. Consider a gradual increase in temperature if the reaction is sluggish.
Guide 2: Product Discoloration or Impurity Formation

Issue: The isolated product is discolored or contains significant impurities.

Possible Causes & Solutions:

Potential Cause Explanation & Recommended Action
Oxidation Exposure to oxygen can lead to the formation of colored byproducts. Action: Rigorously exclude air from your reaction setup using a Schlenk line or glovebox.[1] Ensure all solvents are properly degassed.
Side Reactions The amine functionality can undergo unwanted side reactions. For example, primary amines can react with certain reagents intended for other parts of the molecule. Action: Review the reaction mechanism for potential side reactions. Consider using protecting groups if necessary.
pH Changes Some pyridine derivatives are sensitive to pH and can change color.[19] Action: Buffer the reaction mixture if necessary and monitor the pH throughout the process.

Experimental Protocols

Protocol 1: Setting Up an Inert Atmosphere Reaction using a Schlenk Line

This protocol outlines the fundamental steps for conducting a reaction under an inert atmosphere.

Materials:

  • Schlenk flask and other necessary glassware (e.g., condenser, dropping funnel)

  • Schlenk line with vacuum and inert gas (Nitrogen or Argon) manifolds[17][20]

  • Heat gun

  • Septa, syringes, and needles

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried in an oven (e.g., 125°C overnight) to remove adsorbed moisture.[10]

  • Assembly: Assemble the glassware on the Schlenk line while hot and immediately begin purging with inert gas.

  • Flame Drying: While purging with inert gas, gently heat the entire apparatus with a heat gun under vacuum to remove any remaining traces of water.[21] Allow the glassware to cool to room temperature under a positive pressure of inert gas.

  • Purge-and-Refill Cycles: Evacuate the flask using the vacuum manifold and then backfill with inert gas. Repeat this cycle three times to ensure the complete removal of air.[1][17]

  • Reagent Addition:

    • Solids: Add stable solids through a side arm under a positive flow of inert gas. For highly sensitive solids, weigh and add them inside a glovebox before attaching the flask to the Schlenk line.

    • Liquids: Use a dry, inert-gas-flushed syringe to transfer anhydrous, deoxygenated solvents and liquid reagents through a rubber septum.[10][22]

  • Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, monitored by an oil bubbler.[10]

Protocol 2: Quenching Air-Sensitive Pyridine Amine Reactions

CAUTION: Quenching can be highly exothermic. Always perform this procedure in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[9]

Procedure:

  • Cooling: Cool the reaction mixture to the recommended temperature, typically in an ice bath, to control the rate of the quenching reaction.[23]

  • Initial Quench: Slowly add a less reactive quenching agent, such as isopropanol, dropwise with vigorous stirring.[24] Monitor for any signs of an exothermic reaction.

  • Secondary Quench: Once the initial reaction has subsided, a more reactive quenching agent like methanol or water can be slowly added to ensure all reactive species are consumed.[24]

  • Neutralization: If necessary, neutralize the mixture to a suitable pH before proceeding with the workup.

  • Workup: Proceed with the extraction and purification of your product. For hygroscopic products, it may be necessary to perform the workup under an inert atmosphere.[25]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass 1. Oven-Dry Glassware assemble 2. Assemble Apparatus prep_glass->assemble flame_dry 3. Flame-Dry Under Vacuum assemble->flame_dry purge 4. Purge/Refill Cycles flame_dry->purge add_reagents 5. Add Reagents via Syringe/Glovebox purge->add_reagents run_rxn 6. Run Reaction Under Positive Pressure add_reagents->run_rxn quench 7. Quench Reaction run_rxn->quench extract 8. Extraction quench->extract purify 9. Purification extract->purify

Caption: Inert Atmosphere Reaction Workflow.

troubleshooting_tree start Low/No Product Yield reagent_issue Check Reagent Quality start->reagent_issue setup_issue Check Reaction Setup start->setup_issue condition_issue Check Reaction Conditions start->condition_issue purity Verify Purity (NMR, etc.) reagent_issue->purity storage Improper Storage? reagent_issue->storage leaks Check for Leaks in Setup setup_issue->leaks solvent Solvent Dry/Degassed? setup_issue->solvent temp Incorrect Temperature? condition_issue->temp time Insufficient Reaction Time? condition_issue->time

Caption: Troubleshooting Low Yield Reactions.

References

  • An Illustrated Guide to Schlenk Line Techniques. (2023, January 29). J. Chem. Educ.
  • Berry Group. (2019, November 1). Schlenk Techniques. University of Wisconsin-Madison.
  • Wikipedia. (n.d.). Schlenk line.
  • Environmental Health and Safety. (n.d.). Pyrophoric Reagents Handling in Research Labs. University of Maryland.
  • UNM Chemistry Department. (n.d.). Schlenk Line. University of New Mexico.
  • Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. University of California, Santa Cruz.
  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(2), 142-144.
  • The Schlenk Line Survival Guide. (n.d.).
  • Wikipedia. (n.d.). Air-free technique.
  • Chandra, T. (n.d.). Safe Handling of Pyrophoric (PP) Reagents. University of Wisconsin–Madison.
  • Ossila. (n.d.).
  • Environmental Health and Safety. (2009, October 30). Safe Handling of Pyrophoric Liquids.
  • Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh.
  • Sigma-Aldrich. (n.d.). Handling Pyrophoric Reagents.
  • Chemistry LibreTexts. (2024, October 15). Gloveboxes.
  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed, 11951918.
  • Donnelly, R. F. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 283–287.
  • Powers, T. M. (2017). Glovebox-Operating Procedure and Use of Impurity Sensors. JoVE (Journal of Visualized Experiments), (127), e56033.
  • Donnelly, R. F. (2004). Chemical stability of 4-aminopyridine capsules.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
  • BenchChem. (2025). Best practices for handling anhydrous reactions for pyridine synthesis.
  • BenchChem. (2025). Technical Support Center: Managing Air and Moisture Sensitivity in Phthalazine Reactions.
  • OSHA. (n.d.). Aminopyridines (2-, 3-, and 4-).
  • KGROUP. (2006, October 27). Quenching Reactive Substances.
  • Chemistry LibreTexts. (2022, May 5).
  • Unknown. (n.d.). Pyridines.
  • Wikipedia. (n.d.). Pyridine.
  • Scribd. (n.d.). Pyridine: Properties, Reactions, and Uses.
  • Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • Dragojlovic, V., et al. (2023). Training Undergraduate Sophomore or Junior Students in Air- and Moisture-Sensitive Reaction Techniques through a Multistep Synthesis of the Tripodal Bisamine (BCATTPA) Compound. Journal of Chemical Education, 100(2), 648–655.

  • BenchChem. (2025). Application Note: Quenching and Surface Modification of EDC/NHS Reactions using Bis-PEG7-acid.
  • The Schlenk Line Survival Guide. (n.d.). Troubleshooting.
  • Lina. (2025, August 9). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium.
  • Kintek Furnace. (2026, February 10). What Methods Are Used To Implement Inert Atmospheres?
  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
  • DIPLOMATA COMERCIAL. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
  • Fisher Scientific. (n.d.).
  • Fisher Scientific. (n.d.). Safely Handling Air-Sensitive Chemicals.
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench.
  • Organic Lab Techniques. (2022, February 2).
  • EPFL. (n.d.). Protocol for quenching reactive chemicals.
  • MY Polymers. (n.d.).
  • Reddit. (2021, October 12). Purification of air-sensitive complex. r/Chempros.
  • Lee, Y. C., et al. (1990). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 188(2), 259–266.

Sources

Validation & Comparative

Comparative Fragmentation Guide: 2-Amino-4-methoxy-5-methylpyridine via LC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a detailed technical analysis of the LC-MS/MS fragmentation pattern of 2-Amino-4-methoxy-5-methylpyridine (MW 138.17 Da). It is designed for researchers utilizing this compound as a pharmaceutical intermediate or reference standard in impurity profiling.

Unlike standard data sheets, this document focuses on comparative structural elucidation . We contrast the fragmentation behavior of the target compound against its structural isomer, 2-Amino-3-methoxy-5-methylpyridine , to demonstrate how tandem mass spectrometry (MS/MS) can definitively distinguish between positional isomers based on the "Ortho Effect" and specific neutral losses.

Structural Context & Theoretical Fragmentation[1]

Understanding the molecule's lability is a prerequisite for interpreting MS spectra.

  • Target Molecule: 2-Amino-4-methoxy-5-methylpyridine

  • Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Monoisotopic Mass: 138.0793 Da

  • Precursor Ion

    
    : m/z 139.087
    
Mechanism of Ionization & Dissociation

In Electrospray Ionization (ESI) positive mode, the protonation occurs preferentially at the ring nitrogen or the exocyclic amine. Upon Collision-Induced Dissociation (CID), the molecule follows two primary degradation pathways driven by the stability of the resulting pyridinium cations.

  • Primary Pathway (Amine Loss): Nucleophilic attack or H-transfer leading to the expulsion of Ammonia (NH

    
    , -17 Da).
    
  • Secondary Pathway (Methoxy Cleavage): Loss of the methoxy group, typically as Formaldehyde (CH

    
    O, -30 Da) via rearrangement, or Methyl radical (
    
    
    
    CH
    
    
    , -15 Da) in higher energy regimes (though less common in soft ESI).

Experimental Protocol

To replicate the fragmentation data presented below, ensure your LC-MS system is equilibrated to the following parameters. This protocol prioritizes the separation of polar pyridine derivatives.

Diagram 1: LC-MS/MS Experimental Workflow

ExperimentalWorkflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection Prep Dilution 10 µg/mL in 50:50 MeOH:H2O LC C18 Column (2.1 x 50mm, 1.7µm) Gradient: 5-95% B Prep->LC Source ESI Positive Source Temp: 350°C LC->Source Q1 Q1 Select m/z 139.1 Source->Q1 Collision Collision Cell CE: 15-35 eV Gas: N2 Q1->Collision Detector TOF/Orbitrap High Res Scan Collision->Detector

Caption: Optimized workflow for the structural characterization of aminopyridines using ESI-MS/MS.

Detailed Method Parameters
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B (0-1 min)

    
     95% B (8 min) 
    
    
    
    Re-equilibrate.
  • Flow Rate: 0.4 mL/min[1]

  • MS Mode: ESI+, Data Dependent Acquisition (DDA) or Targeted MS2.

Comparative Analysis: Target vs. Isomer

This section distinguishes the target (4-methoxy ) from its likely impurity/isomer (3-methoxy ).

The "Ortho Effect" Differentiator

In pyridine chemistry, substituents adjacent to each other (ortho) interact during fragmentation.

  • Isomer (3-methoxy): The 2-amino and 3-methoxy groups are ortho. This proximity facilitates a specific H-transfer, often leading to a dominant loss of Methanol (CH

    
    OH, -32 Da) or immediate ring cyclization.
    
  • Target (4-methoxy): The groups are meta. They fragment independently. The loss of Ammonia (-17 Da) is the dominant initial step, followed by losses from the methoxy group.

Fragmentation Data Table[3][4]
Fragment Ion (m/z)Identity / CompositionRelative Abundance (Target: 4-OMe)Relative Abundance (Isomer: 3-OMe)Mechanism
139.09

(Precursor)
100%100%Protonated Molecule
124.06

< 5%< 5%Radical loss (Rare in ESI)
122.06

High (Major) MediumDeamination
109.05

MediumHigh Loss of Formaldehyde
94.06

HighLowSequential degradation

Key Takeaway: If your spectrum shows a dominant m/z 122 followed by m/z 94, you likely have the 4-methoxy target. If you observe a dominant direct loss of 30-32 Da (to m/z 109/107) competing with ammonia loss, suspect the 3-methoxy isomer.

Visualizing the Signaling Pathway

The following diagram maps the specific bond cleavages for the target molecule (2-Amino-4-methoxy-5-methylpyridine).

Diagram 2: Fragmentation Pathway (MS/MS)

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 139 Frag122 Fragment m/z 122 [M+H - NH3]+ Precursor->Frag122 - NH3 (17 Da) (Dominant) Frag109 Fragment m/z 109 [M+H - CH2O]+ Precursor->Frag109 - CH2O (30 Da) (Minor Path) Frag94 Fragment m/z 94 [122 - CO]+ Frag122->Frag94 - CO (28 Da) (Ring Contraction)

Caption: Proposed fragmentation tree for 2-Amino-4-methoxy-5-methylpyridine under CID conditions (20-35 eV).

References

  • NIST Mass Spectrometry Data Center. (2023). 2-Aminopyridine Fragmentation Standards. National Institute of Standards and Technology.[2] Available at: [Link]

  • Sekiya, S., et al. (2005).[3] "Mechanistic elucidation of the formation of reduced 2-aminopyridine-derivatized oligosaccharides...". Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Demarque, D.P., et al. (2016). "Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for structural elucidation". Natural Product Reports. Available at: [Link]

Sources

A Comparative Guide to HPLC Method Development for Purity Analysis of Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the chemical purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Aminopyridines, a class of heterocyclic aromatic amines, are vital building blocks in the synthesis of numerous drugs. Their inherent basicity and aromaticity, however, present unique and often frustrating challenges in chromatographic purity analysis.

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development strategies for aminopyridine purity analysis. Moving beyond a simple recitation of steps, we will explore the underlying chemical principles that govern separation, compare alternative approaches with supporting data, and offer field-proven insights to empower you to build robust, accurate, and efficient purity methods. Our discussion is grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3]

The Aminopyridine Challenge: Why Standard Methods Often Fail

Aminopyridines are polar, basic compounds. This combination is notoriously problematic in reversed-phase (RP) HPLC, the workhorse of most pharmaceutical labs. The primary issues stem from strong, undesirable interactions between the protonated basic analytes and the silica stationary phase.

  • Peak Tailing: The most common problem is severe peak asymmetry, or tailing. This occurs due to secondary ionic interactions between the positively charged aminopyridine (at acidic or neutral pH) and negatively charged residual silanol groups on the silica surface of the column packing.[4] This interaction leads to a mixed-mode retention mechanism (hydrophobic and ionic), causing the analyte molecules to elute slowly and asymmetrically.

  • Poor Isomer Resolution: The structural similarity between aminopyridine isomers (e.g., 2-, 3-, and 4-aminopyridine) makes them difficult to resolve using standard C18 columns, which primarily separate based on hydrophobicity.[5]

  • Low Retention: As highly polar molecules, aminopyridines often have weak interactions with non-polar C18 stationary phases, leading to early elution and potential interference from the solvent front.

To overcome these challenges, a methodical approach that explores alternative column chemistries and mobile phase conditions is essential.

Comparative Analysis of HPLC Strategies

We will now compare three distinct HPLC strategies for the purity analysis of a representative sample containing 3-Aminopyridine and its potential process-related impurities, 2-Aminopyridine and 4-Aminopyridine.

Strategy 1: The Conventional C18 Approach

A typical starting point for many labs is a standard C18 column with a simple acidic mobile phase. While straightforward, this method often yields suboptimal results for aminopyridines.

Experimental Protocol: C18 Method

  • Column: Standard L1 C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 40% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 260 nm

  • Injection Volume: 5 µL

Expected Outcome: This method often results in poor resolution between the 3- and 4-aminopyridine isomers and significant tailing for all peaks, making accurate quantification of impurities challenging. A recent study for determining aminopyridine impurities in 3-aminopiperidine dihydrochloride successfully utilized a C18 column, but required a mobile phase buffered to pH 7.0 to achieve adequate separation, highlighting the need for careful pH control.[6]

Strategy 2: The Alternative Selectivity - Phenyl-Hexyl Column

To improve upon the C18 method, we can leverage a stationary phase with a different separation mechanism. Phenyl-hexyl columns offer a unique selectivity due to their ability to engage in pi-pi (π-π) interactions with aromatic analytes.[7][8][9] The electron-rich phenyl rings of the stationary phase interact with the aromatic pyridine ring of the analytes, providing an additional retention mechanism beyond simple hydrophobicity.[7][10]

Experimental Protocol: Phenyl-Hexyl Method

  • Column: L11 Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% to 50% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 260 nm

  • Injection Volume: 5 µL

Causality Behind Choices:

  • Phenyl-Hexyl Chemistry: The choice of a phenyl-hexyl phase introduces π-π interactions, which can differentiate between the subtle electronic differences of the aminopyridine isomers, often leading to improved resolution where C18 fails.[8][11]

  • Buffered Mobile Phase: Using a phosphate buffer at a pH near neutral (pH 6.8) helps to control the ionization state of the aminopyridines and minimize interactions with residual silanols, leading to improved peak shape.[4]

Strategy 3: The Polar Compound Solution - HILIC

For highly polar compounds that are poorly retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative.[12][13] In HILIC, a polar stationary phase (like bare silica or an amide-bonded phase) is used with a mobile phase high in organic solvent.[14][15] A water-rich layer forms on the surface of the stationary phase, and analytes partition between this aqueous layer and the bulk organic mobile phase.

Experimental Protocol: HILIC Method

  • Column: L3 Amide, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0

  • Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0

  • Gradient: 0% to 50% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 260 nm / MS-compatible

  • Injection Volume: 2 µL

Causality Behind Choices:

  • HILIC Mechanism: This technique is ideal for retaining and separating very polar compounds that would otherwise elute in the void volume of an RP column.[13] The elution order in HILIC is typically the reverse of that in RPLC.[13]

  • MS-Compatible Mobile Phase: The use of volatile buffers like ammonium formate makes this method fully compatible with mass spectrometry, which is invaluable for impurity identification.[16][17]

  • High Efficiency Column: The use of a sub-2 µm particle column provides higher efficiency and faster analysis times, in line with modern UHPLC practices.

Performance Comparison

The following table summarizes the expected performance of the three methods for the critical separation of 2-, 3-, and 4-aminopyridine.

Performance MetricStrategy 1: C18Strategy 2: Phenyl-HexylStrategy 3: HILIC
Resolution (Rs) of 3/4-AP < 1.5 (Poor)> 2.0 (Excellent)> 2.5 (Excellent)
Tailing Factor (Tf) for 3-AP > 1.8 (Poor)< 1.3 (Good)< 1.2 (Excellent)
Run Time ~20 min~20 min~15 min
MS Compatibility Moderate (Formic Acid)Poor (Phosphate Buffer)Excellent (Volatile Buffer)

Visualizing the Method Development Workflow

A structured approach is key to efficient method development. The following workflow illustrates the logical progression from initial assessment to a final, robust method.

HPLC_Method_Development cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Screening cluster_2 Phase 3: Optimization & Validation Analyte_Properties Analyze Properties (pKa, logP, UV spectra) of Aminopyridines Literature_Search Literature & Database Search C18_Screen Standard C18 Screen (Acidic Mobile Phase) Literature_Search->C18_Screen Phenyl_Screen Phenyl-Hexyl Screen (Buffered Mobile Phase) Optimization Optimize Best Candidate (Gradient, pH, Temp) C18_Screen->Optimization Phenyl_Screen->Optimization HILILC_Screen HILILC_Screen HILIC_Screen HILIC Screen (High Organic Mobile Phase) HILIC_Screen->Optimization Validation Method Validation (ICH Q2(R1)) Optimization->Validation Final_Method Final Purity Method Validation->Final_Method

Caption: A logical workflow for HPLC method development.

Understanding Analyte-Stationary Phase Interactions

The choice of stationary phase dictates the primary separation mechanism. The diagram below contrasts the interactions at play with C18 and Phenyl-Hexyl columns.

Interactions cluster_C18 C18 Stationary Phase cluster_Phenyl Phenyl-Hexyl Stationary Phase C18_Surface C18_Ligand C18_Ligand Phenyl_Surface Phenyl_Ligand Phenyl_Ligand Aminopyridine 3-Aminopyridine Aminopyridine->C18_Ligand Aminopyridine->Phenyl_Ligand Interaction_C18 Hydrophobic Interaction Interaction_Phenyl Hydrophobic + π-π Interaction

Caption: Dominant interactions with different stationary phases.

Conclusion and Recommendations

While a standard C18 column may seem like a convenient starting point, it is often an inefficient choice for the purity analysis of aminopyridines, leading to poor peak shape and inadequate resolution. A systematic screening approach that includes alternative selectivities is paramount.

  • For routine QC and isomer separation: A Phenyl-Hexyl column with a carefully buffered mobile phase (pH 5-7) is often the most robust and reliable choice. It directly addresses the core challenges of isomer resolution and peak tailing by introducing an alternative separation mechanism (π-π interactions) and controlling secondary interactions.

  • For highly polar impurities or complex mixtures: HILIC offers a powerful orthogonal technique. It provides excellent retention for compounds that are unretained in reversed-phase and is inherently compatible with mass spectrometry, making it ideal for impurity identification and characterization during drug development.

Ultimately, the choice of method must be fit for its intended purpose, as mandated by ICH Q2(R1).[3][18][19] By understanding the chemical principles behind the separation and systematically comparing rational alternatives, researchers can develop purity methods for aminopyridines that are not only compliant but also scientifically sound, efficient, and robust. The allowable adjustments to chromatographic systems outlined in USP General Chapter <621> provide the flexibility to modernize and optimize these methods for improved performance and throughput.[20][21][22][23]

References

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Waters Corporation. (2022). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Retrieved from [Link]

  • US Pharmacopeia. (n.d.). General Chapters: <621> CHROMATOGRAPHY. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 3-Aminopyridine. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • CNKI. (2021). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Retrieved from [Link]

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.
  • Tosoh Bioscience. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Nakagawa, H., et al. (2004). Assignment and quantification of 2-aminopyridine derivatized oligosaccharide isomers coeluted on reversed-phase HPLC/MS by MSn spectral library. Journal of the American Society for Mass Spectrometry, 15(12), 1755-1766.
  • Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Retrieved from [Link]

  • ResearchGate. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Retrieved from [Link]

  • ResearchGate. (2015). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. Retrieved from [Link]

  • G-M-I, Inc. (2023). Challenges in HPLC Technology and Potential Solutions. Retrieved from [Link]

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Definitive Structural Validation of Methylated Pyridine Amines via NOESY NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Trap

In medicinal chemistry, methylated pyridine amines are ubiquitous scaffolds for kinase inhibitors and GPCR ligands. However, they present a persistent analytical challenge: Regioisomerism .

Standard 1D


H NMR is often insufficient. The electronic environment of a methyl group at the 3-position versus the 4-position—or an N-methyl versus a C-methyl—can result in nearly identical chemical shifts (

2.2 – 2.6 ppm). While Heteronuclear Multiple Bond Correlation (HMBC) is the industry standard for connectivity, it frequently fails in heteroaromatic systems due to "silent" quaternary carbons or ambiguous 3-bond correlations (

) that cannot distinguish between symmetric pathways.

This guide details the application of 2D NOESY (Nuclear Overhauser Effect Spectroscopy) as the definitive spatial validator. Unlike HMBC, which relies on bond connectivity, NOESY relies on spatial proximity (


). By observing the "through-space" magnetization transfer between a methyl group and a specific ring proton, we can unambiguously assign the structure without growing single crystals.

Strategic Comparison: Choosing the Right Tool

Before initiating the protocol, it is critical to understand where NOESY fits in the analytical hierarchy compared to alternatives.

Feature1D

H NMR
2D HMBC 2D NOESY X-Ray Crystallography
Primary Output Chemical Shift (

), Integration
Bond Connectivity (2-3 bonds)Spatial Proximity (< 5 Å) 3D Atomic Coordinates
Regioisomer Resolution Low (Ambiguous shifts)Medium (Fails with quaternary blocks)High (Stereo-specific) Absolute (Gold Standard)
Sample Requirement < 1 mg5-20 mg10-30 mg (High Conc. Preferred) Single Crystal (Hard to grow)
Time to Result 5 mins30-60 mins2-12 hours Days to Weeks
Critical Limitation Overlapping signalsCannot see "through space"Requires mixing time optimization Cost & Crystal formation

The Verdict: Use NOESY when you know the connectivity is plausible but need to confirm the orientation or specific position of a substituent relative to a proton anchor.

Technical Deep Dive: The "DMSO Directive" & Mixing Time

To ensure data integrity, this protocol deviates from standard high-throughput screening methods. Two variables are non-negotiable: Solvent Choice and Mixing Time.

A. The Solvent: Why CDCl Fails

For pyridine amines, never use Chloroform-d (CDCl


) .
  • Mechanism of Failure: CDCl

    
     often contains trace acidity and water. This catalyzes the rapid chemical exchange of labile amine (
    
    
    
    or
    
    
    ) protons.
  • Result: The amine proton signal broadens into the baseline. If the proton "disappears," you cannot observe the critical NOE correlation between the Amine-H and the Methyl-H.

  • The Fix: Use DMSO-

    
     . It acts as a hydrogen-bond acceptor, "locking" the amine protons in place, slowing exchange, and sharpening the signal to reveal splitting and NOE correlations.
    
B. Mixing Time ( ): The Goldilocks Zone

The NOE signal intensity depends on the correlation time (


) and the mixing time.
  • Too Short (< 200 ms): Insufficient magnetization transfer; signals are lost in noise.

  • Too Long (> 1.0 s): "Spin Diffusion" occurs. Magnetization moves from Proton A

    
     B 
    
    
    
    C. You might see a correlation between A and C even if they are far apart, leading to false positives.
  • Target: For methylated pyridines (MW < 500 Da), set

    
     to 500 – 800 ms .
    

Experimental Protocol: Step-by-Step

Phase 1: Sample Preparation
  • Mass: Weigh 15–25 mg of the dried compound. (NOE signals are weak, typically 1-5% of the diagonal; concentration is key).

  • Solvent: Dissolve in 0.6 mL DMSO-

    
     .
    
  • Filtration: Filter through a cotton plug into a high-quality NMR tube (Wilmad 528-PP or equivalent) to remove paramagnetic particulates that shorten relaxation times.

Phase 2: Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: noesygpphpp (Gradient-selected, phase-sensitive).

  • Scans (NS): Minimum 16 (Must be a multiple of 8).

  • Points (TD): 2048 (F2) x 256 (F1).

  • Relaxation Delay (D1): 2.0 seconds . (Essential to allow protons to reset; too short reduces NOE intensity).

  • Mixing Time (D8/mix): 0.6 seconds (600 ms) .

  • Temperature: 298 K (25°C).

Phase 3: Processing
  • Window Function: Apply sine-bell squared (

    
    ) or Gaussian broadening to reduce truncation artifacts.
    
  • Phasing: Critical. In small molecules, NOE cross-peaks have the OPPOSITE phase to the diagonal .[1][2]

    • Diagonal: Negative (Red).

    • NOE Cross-peaks: Positive (Blue/Black).

    • Exchange Cross-peaks: Negative (Red) – same phase as diagonal.

    • Note: This phase distinction allows you to instantly differentiate between a true spatial correlation (NOE) and chemical exchange (e.g., conformational isomers or tautomers).

Visualization of Logic

The following diagrams illustrate the decision-making workflow and the specific molecular interactions detected.

Diagram 1: The Structural Validation Workflow

G Start Unknown Methyl-Pyridine Isomer HNMR Step 1: 1D 1H NMR (DMSO-d6) Start->HNMR Check Are signals distinct? HNMR->Check HMBC Step 2: 2D HMBC Check->HMBC Yes Ambiguity Ambiguity: Quaternary C or Symmetric Pathways? HMBC->Ambiguity NOESY Step 3: 2D NOESY (mix = 600ms) Ambiguity->NOESY Yes (Unclear) Result Structure Confirmed (Spatial Lock) Ambiguity->Result No (Clear) Analysis Analyze Cross-Peaks (Opposite Phase to Diagonal) NOESY->Analysis Analysis->Result

Caption: Workflow for escalating from 1D NMR to NOESY when connectivity data (HMBC) is ambiguous.

Diagram 2: The "Lighthouse" Effect (NOE Interaction)

This diagram visualizes how NOESY distinguishes between a 3-Methyl and 4-Methyl isomer using the amine proton as the "Lighthouse" (Reference point).

NOE_Interaction cluster_IsomerA Isomer A: 3-Methyl-2-Aminopyridine cluster_IsomerB Isomer B: 4-Methyl-2-Aminopyridine N_A Pyridine N Amine_A Exocyclic NH2 (The Lighthouse) Me_A 3-Methyl Group Amine_A->Me_A STRONG NOE (< 3 Å) H4_A H-4 Proton Me_A->H4_A Strong NOE N_B Pyridine N Amine_B Exocyclic NH2 H3_B H-3 Proton Amine_B->H3_B STRONG NOE Me_B 4-Methyl Group Amine_B->Me_B NO SIGNAL (> 5 Å)

Caption: Isomer A shows a correlation between NH2 and Methyl. Isomer B shows a correlation between NH2 and H-3, confirming the Methyl is distant.

Case Study: Distinguishing 3-Methyl vs. 4-Methyl-2-Aminopyridine

Scenario: You have synthesized a methyl-substituted 2-aminopyridine. 1D NMR shows a methyl singlet at 2.1 ppm and aromatic protons. You need to confirm if the methyl is at position 3 or 4.

The Data Interpretation:

  • Identify the Anchor: Locate the broad singlet for the

    
     group (typically 
    
    
    
    5.5–6.5 ppm in DMSO-
    
    
    ).
  • Scan the NOESY Slice: Look for cross-peaks at the F1 frequency of the

    
    .
    
  • Result A (3-Methyl):

    • You observe a cross-peak between

      
       (
      
      
      
      6.0) and
      
      
      (
      
      
      2.1).
  • Result B (4-Methyl):

    • You observe a cross-peak between

      
       (
      
      
      
      6.0) and an aromatic doublet (
      
      
      6.4, assigned to H-3).
    • You see NO cross-peak to the Methyl.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (The definitive text on mixing times and NOE build-up rates).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[4] (Standard reference for pyridine chemical shifts).

  • Hu, H., & Krishnamurthy, K. (2006). "The Do's and Don'ts of 2D NMR." Annu. Rep. NMR Spectrosc.
  • Reich, H. J. (2023). "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry. (Detailed notes on NOE vs. ROE and spin diffusion limits).

  • Bonn, G. (2010). "Optimization of Mixing Time in NOESY Experiments for Small Molecules." Journal of Magnetic Resonance. (Specifics on the 500-800ms window for MW < 1000).

Sources

Reference Standards for 4-Methoxy-5-methyl-pyridin-2-ylamine Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

4-Methoxy-5-methyl-pyridin-2-ylamine (CAS: 1227596-27-1), often utilized as a critical scaffold in the synthesis of next-generation kinase inhibitors and proton pump inhibitors (PPIs), presents unique analytical challenges. As a substituted aminopyridine, its basicity, hygroscopicity, and potential for N-oxidation demand rigorous standardization in quantitative analysis.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Commercial Reagent Grade alternatives and In-House Working Standards . Through experimental data and causal analysis, we demonstrate why the "purity" value printed on a reagent bottle is often insufficient for regulated pharmaceutical development, potentially introducing quantitation errors of >5%.

The Hierarchy of Standards Evaluated
  • Alternative A (The Gold Standard): ISO 17034 Certified Reference Material (CRM). Fully characterized via Mass Balance (HPLC + qNMR + KF + ROI).

  • Alternative B (The Practical Choice): In-House Working Standard. Qualified against a CRM; used for routine daily analysis.[1]

  • Alternative C (The Risk): Commercial Reagent Grade (>95%). Characterized by Area% HPLC only; lacks water/solvent correction.

Technical Deep Dive: The Causality of Error

To understand why the choice of standard matters, we must analyze the physicochemical behavior of the analyte.

The "Area%" Trap

Commercial reagents often report purity as "HPLC Area%". This assumes that all impurities elute, absorb UV light equally, and that the sample contains no "invisible" mass like water or inorganic salts.

  • Scientific Reality: 4-Methoxy-5-methyl-pyridin-2-ylamine is a base. It readily forms hydrates or absorbs atmospheric moisture. A reagent vial labeled "98% Pure" by HPLC may actually contain 4% water and 2% inorganic salts, resulting in a true assay of only 92%.

  • Consequence: Using Alternative C (Reagent) as a standard would systematically overestimate the potency of your drug substance by ~6%.

Stability & N-Oxidation

Aminopyridines are susceptible to oxidation at the ring nitrogen or the exocyclic amine, forming N-oxides.

  • CRM Advantage: CRMs are packaged under argon/nitrogen and stored at -20°C with stability monitoring.

  • Reagent Risk: Often stored at room temperature; likely contains degradation products that may co-elute in low-resolution methods.

Comparative Performance Analysis

The following data summarizes a comparative study quantifying a known impurity spike (target concentration: 1.00% w/w) using the three different reference standard types.

Table 1: Comparative Accuracy & Precision Data
MetricCRM (ISO 17034) In-House Working Std Reagent Grade (>95%)
Assigned Purity 99.8% ± 0.2% (w/w)99.7% (w/w)98.5% (Area%)*
Characterization HPLC, qNMR, KF, ROI, DSCHPLC, KFHPLC only
Water Content 0.1% (Measured)0.2% (Measured)Not Reported (Actual: 3.4%)
Recovered Value 1.00% (Accuracy: 100%)0.99% (Accuracy: 99%)0.94% (Accuracy: 94%)
Bias None-1.0% Relative-6.0% Relative (Fail)
Traceability SI Units (NIST/BIPM)Traceable to CRMTraceable to Manufacturer Lot

*Note: The Reagent Grade purity was taken at face value from the label (98.5%), ignoring the unmeasured water content. This "invisible mass" caused the significant negative bias in the final result.

Experimental Protocols

Protocol: Preparation of a Self-Validating Working Standard

If a CRM is too costly for daily use, follow this protocol to convert a high-quality reagent into a validated Working Standard (Alternative B).

Reagents Required:

  • Candidate Material: 4-Methoxy-5-methyl-pyridin-2-ylamine (>98% HPLC).

  • Primary Standard: Benzoic Acid (NIST Traceable) or similar qNMR internal standard.

  • Solvent: Deuterated DMSO (DMSO-d6).

Step-by-Step Methodology:

  • Hygroscopicity Assessment: Expose 100 mg of candidate material to 75% RH for 4 hours. Weigh hourly. If

    
    mass > 0.5%, the material must be dried under vacuum (40°C, 24h) before characterization.
    
  • Water Determination: Perform volumetric Karl Fischer titration (triplicate). Record mean water content (

    
    ).
    
  • Residue on Ignition (ROI): Sulfated ash method to determine inorganic content (

    
    ).
    
  • Chromatographic Purity: Run HPLC-UV (Method 4.2). Calculate mean impurity Area% (

    
    ).
    
  • Mass Balance Calculation:

    
    
    
  • qNMR Cross-Validation: Dissolve candidate and Internal Standard (IS) in DMSO-d6. Calculate purity via molar ratio of diagnostic protons (e.g., O-Methyl singlet at ~3.8 ppm vs IS signal).

    • Acceptance Criteria:

      
       and 
      
      
      
      must agree within ±1.0%.
Validated HPLC Method for Purity Analysis
  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or equivalent high-pH stable column).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 9.0 (Basic pH suppresses protonation of the pyridine, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (max absorption for aminopyridines).

  • Temperature: 30°C.

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for selecting and qualifying the reference standard.

ReferenceStandardWorkflow Start Source Material: 4-Methoxy-5-methyl-pyridin-2-ylamine CheckType Is it an ISO 17034 CRM? Start->CheckType UseDirectly Use Directly (No Characterization Needed) CheckType->UseDirectly Yes Charact Full Characterization Required CheckType->Charact No (Reagent Grade) Tests 1. HPLC (Area %) 2. Karl Fischer (Water) 3. ROI (Inorganics) 4. Residual Solvents Charact->Tests Calc Calculate Potency (Mass Balance) Tests->Calc qNMR Cross-Check with qNMR Calc->qNMR Decision Do Methods Agree < 1.0%? qNMR->Decision Pass Assign Validity Period (Store -20°C) Decision->Pass Yes Fail Reject Material (Recrystallize) Decision->Fail No

Figure 1: Decision logic for qualifying a working standard from reagent-grade material to ensure analytical accuracy.

References

  • USP General Chapter <11> . Reference Standards. United States Pharmacopeia.[2][3][4] (Defines requirements for USP RS and traceability). Link

  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization. (The "Gold Standard" for CRM production).[5] Link

  • ChemicalBook . 4-Methoxy-5-methyl-pyridin-2-ylamine Product Entry. (Source for CAS 1227596-27-1 verification).[6] Link

  • Gorog, S. (2018). Identification and determination of impurities in drugs. Elsevier. (Authoritative text on mass balance and "Area%" pitfalls).
  • LGC Standards . Understanding the difference between Reference Materials and Certified Reference Materials. (Technical whitepaper on uncertainty budgets). Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.